Ethyl 3-(diethoxyphosphoryl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-diethoxyphosphorylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-4-12-9(10)7-8-15(11,13-5-2)14-6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJWCUOIOKBVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299944 | |
| Record name | Ethyl 3-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-67-0 | |
| Record name | 3699-67-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 3- phoshonopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-(diethoxyphosphoryl)propanoate: A Key Reagent for C-C Bond Formation
This guide provides a comprehensive technical overview of Ethyl 3-(diethoxyphosphoryl)propanoate, a pivotal reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document delves into its synthesis, core reactivity, and practical application, with an emphasis on the mechanistic principles and field-proven methodologies that ensure successful and reproducible outcomes.
Introduction: The Versatility of a Phosphonate Workhorse
This compound, also known as Triethyl 3-phosphonopropionate, is an organophosphorus compound widely employed as a stabilized carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Unlike its Wittig reagent counterparts, the phosphonate-stabilized carbanion derived from this molecule offers enhanced nucleophilicity and reduced basicity, enabling reliable olefination of a broad range of aldehydes and ketones.[2] Its primary utility lies in the stereoselective synthesis of α,β-unsaturated esters, which are crucial structural motifs in numerous natural products and pharmacologically active molecules. The facile aqueous workup to remove the phosphate byproduct makes the HWE reaction particularly attractive for both lab-scale and process chemistry.[3]
Section 1: Core Properties and Safety Mandates
A thorough understanding of the reagent's physical properties and safety requirements is a prerequisite for its effective and safe implementation in any experimental setting.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-diethoxyphosphorylpropanoate | [4] |
| Synonyms | Triethyl 3-phosphonopropionate | [4][5] |
| CAS Number | 3699-67-0 | [3][4][5] |
| Molecular Formula | C₉H₁₉O₅P | [4][5] |
| Molecular Weight | 238.22 g/mol | [4][5] |
| Appearance | Colorless to pale yellow clear liquid | [3][5] |
| Density | 1.094 g/mL at 25 °C | [5] |
| Boiling Point | 123-124 °C at 3 mmHg | [5] |
| Refractive Index (n²⁰/D) | 1.433 | [5] |
GHS Hazard Information and Safe Handling
As a self-validating system, every protocol must begin with a rigorous assessment of risk. This compound is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P280: Avoid breathing vapor and wear protective gloves, eye protection, and face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]
-
Section 2: Synthesis via the Michaelis-Arbuzov Reaction
The most reliable and common method for preparing phosphonate esters such as this compound is the Michaelis-Arbuzov reaction.[1][7] This reaction provides a direct and efficient pathway to form the critical carbon-phosphorus bond.
Mechanistic Rationale
The reaction proceeds through a two-step Sɴ2 mechanism. The causality is clear: the lone pair on the trivalent phosphorus atom of triethyl phosphite acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, ethyl 3-bromopropanoate). This forms a quasi-phosphonium salt intermediate. The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate, leading to the formation of the thermodynamically stable pentavalent phosphonate (P=O bond) and a volatile ethyl bromide byproduct.[5][8] The removal of this byproduct helps drive the reaction to completion.
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Experimental Protocol: Synthesis
This protocol describes the synthesis on a 0.1 mole scale. All glassware must be flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer.
-
Reagent Charging: Charge the flask with ethyl 3-bromopropanoate (18.1 g, 0.1 mol).
-
Initiation: Begin stirring and add triethyl phosphite (18.3 g, 0.11 mol, 1.1 eq) to the flask. The use of a slight excess of the phosphite ensures full conversion of the alkyl bromide.
-
Reaction: Heat the reaction mixture to 140-150 °C using a heating mantle. The reaction is typically performed neat (without solvent).[9]
-
Monitoring: The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C) through the condenser. The reaction is generally complete after 4-6 hours at temperature.
-
Purification: After cooling to room temperature, the crude product is purified by vacuum distillation. Unreacted starting materials are removed at a lower temperature, and the final product, this compound, is collected at approximately 123-124 °C / 3 mmHg.[5]
Section 3: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is its role in the HWE reaction to form (E)-α,β-unsaturated esters.[2][10]
Mechanistic Deep Dive
The HWE reaction is a cornerstone of C-C bond formation for several key reasons rooted in its mechanism:
-
Deprotonation: A suitable base (e.g., NaH, KHMDS, DBU) deprotonates the carbon alpha to the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.[2][10]
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates (betaines).[2]
-
Oxaphosphetane Formation & Elimination: The alkoxide intermediates cyclize to form four-membered oxaphosphetane rings. These intermediates are generally unstable and rapidly eliminate to form the alkene and a water-soluble dialkyl phosphate salt.[2][3] The stereochemical outcome is dictated by the relative stability of the transition states leading to the oxaphosphetanes. The thermodynamically favored pathway, where bulky groups are positioned anti to each other, leads predominantly to the (E)-alkene .[2][3]
Caption: The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism.
Experimental Workflow and Protocol
A self-validating protocol requires a logical, step-wise workflow from preparation to purification. The following diagram and protocol detail a general procedure for reacting this compound with a model aldehyde, such as benzaldehyde.
Caption: Standard Experimental Workflow for the HWE Reaction.
Protocol: Synthesis of Ethyl (E)-5-phenylpent-2-enoate
-
Preparation of the Phosphonate Anion:
-
Under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq) in 20 mL of anhydrous tetrahydrofuran (THF) in a flame-dried 100 mL round-bottom flask.[11]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (2.38 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF dropwise via syringe.[11]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the carbanion.[12]
-
-
Reaction with Aldehyde:
-
Cool the resulting pale-yellow solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of benzaldehyde (1.06 g, 10.0 mmol, 1.0 eq) in 5 mL of anhydrous THF dropwise.[11]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[12]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Section 4: Advanced Applications and Further Transformations
Beyond its direct use in olefination, the structure of this compound allows for further strategic modifications, enhancing its utility in multi-step synthesis.
Ester Hydrolysis for Amide Coupling
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(diethoxyphosphoryl)propanoic acid . This transformation unlocks a new set of applications, particularly for introducing the phosphonopropanoate moiety into peptides or other complex molecules via standard amide bond-forming conditions (e.g., using coupling reagents like HATU or EDC).
Protocol: Ester Hydrolysis
This protocol is adapted from a similar hydrolysis procedure.[8]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.38 g, 10.0 mmol) in 10 mL of ethanol.
-
Hydrolysis: Add 1 M aqueous sodium hydroxide (NaOH) solution (12 mL, 12.0 mmol, 1.2 eq) dropwise.
-
Stirring: Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Partially evaporate the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with 2 N HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield 3-(diethoxyphosphoryl)propanoic acid, which can often be used in the next step without further purification.[8]
Conclusion
This compound is a powerful and reliable reagent for the synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its predictable reactivity, high stereoselectivity, and the operational simplicity of the reaction make it an indispensable tool in the arsenal of the modern synthetic chemist. A firm grasp of the underlying Michaelis-Arbuzov synthesis and HWE mechanism, combined with the robust protocols detailed herein, empowers researchers to confidently deploy this reagent in the pursuit of complex molecular targets in drug discovery and beyond.
References
- 1. Arbuzov Reaction [organic-chemistry.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Ethyl 3-(diethoxyphosphoryl)propanoate CAS number 3699-67-0
An In-depth Technical Guide to Ethyl 3-(diethoxyphosphoryl)propanoate (CAS 3699-67-0)
Authored By: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of its application, the causality behind experimental choices, and its strategic value in modern organic synthesis.
Introduction: A Strategic Reagent for Stereoselective Olefination
This compound, CAS Number 3699-67-0, is a phosphonate ester that has become an indispensable tool in organic chemistry.[1][2][3] Its primary utility lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone method for the synthesis of alkenes.[4][5][6]
Unlike the traditional Wittig reaction which often yields mixtures of alkene isomers and a difficult-to-remove triphenylphosphine oxide byproduct, the HWE reaction using reagents like this compound offers two significant advantages:
-
High (E)-Stereoselectivity: The reaction predominantly produces the more stable (E)- or trans-alkene, a critical feature for controlling molecular geometry in complex targets like natural products and pharmaceuticals.[4][5][7]
-
Simplified Purification: The byproduct is a water-soluble dialkyl phosphate salt, which can be easily removed through a simple aqueous extraction, streamlining the purification process considerably.[4][5][6]
This guide will elucidate the physicochemical properties of this reagent, detail its application in the HWE reaction with a validated protocol, discuss its synthesis, and outline essential safety protocols.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3699-67-0 | [1] |
| Molecular Formula | C₉H₁₉O₅P | [1][8] |
| Molecular Weight | 238.22 g/mol | [1][8] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.094 g/mL at 25°C | [1] |
| Boiling Point | 123-124°C at 3 mmHg | [1] |
| Refractive Index (n20/D) | 1.433 | [1] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is the premier application for this compound. It involves the reaction of the phosphonate-stabilized carbanion with an aldehyde or ketone to generate an alkene.[4][9]
Reaction Mechanism: The Basis of Stereoselectivity
The exceptional (E)-selectivity of the HWE reaction is not arbitrary; it is a direct consequence of thermodynamic control within the reaction pathway. The mechanism proceeds through several distinct, kinetically controlled steps.[4][6][7]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to both the phosphoryl and carbonyl groups) by a suitable base (e.g., NaH, n-BuLi) to form a resonance-stabilized phosphonate carbanion.[4][9] This carbanion is more nucleophilic but less basic than a corresponding Wittig ylide.[4]
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates.[4]
-
Oxaphosphetane Formation: The oxyanion intermediate attacks the electrophilic phosphorus atom, cyclizing to form a four-membered ring known as an oxaphosphetane.[7][9]
-
Elimination: This intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene and a stable dialkyl phosphate salt. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, driving the reaction to favor the formation of the trans product.[5][7]
The entire workflow is visualized in the diagram below.
Caption: A diagram illustrating the key steps of the HWE reaction.
Field-Validated Experimental Protocol
This protocol provides a reliable, self-validating methodology for the olefination of an aldehyde using this compound. The causality for each step is explained to ensure reproducibility and understanding.
Materials:
-
This compound (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Ylide (Phosphonate Carbanion): a. To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula under a positive pressure of nitrogen. Causality: Mineral oil can interfere with the reaction; its removal ensures a clean reaction profile. c. Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C using an ice-water bath. Causality: Cooling is critical to control the exothermic reaction that occurs upon addition of the phosphonate and to prevent side reactions. d. Dissolve this compound (1.1 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH slurry via an addition funnel over 20-30 minutes. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating complete formation of the carbanion.
-
Olefination Reaction: a. Cool the reaction mixture back down to 0°C. b. Dissolve the aldehyde (1.0 eq) in anhydrous THF and add it dropwise to the phosphonate carbanion solution. c. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde. Causality: The reaction progress should always be monitored to determine the optimal reaction time and prevent decomposition of products.
-
Workup and Purification: a. Cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: Quenching deactivates any remaining base and protonates the intermediates. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with water (2x) and then with saturated brine (1x). Causality: The water washes remove the water-soluble phosphate byproduct. The brine wash helps to break any emulsions and begins the drying process. d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure (E)-alkene.
Synthesis Route: The Michaelis-Arbuzov Reaction
This compound is typically synthesized via the Michaelis-Arbuzov reaction. This reliable method involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide.[5] For the title compound, the reaction would proceed between triethyl phosphite and an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). The reaction is thermally driven and results in the formation of the phosphonate and a volatile ethyl halide byproduct, which is easily removed.[5]
Caption: General synthetic pathway to the target phosphonate.
Role in Drug Development
While specific blockbuster drugs may not list this exact CAS number as a starting material, the HWE reaction it facilitates is of profound importance in medicinal chemistry. The ability to stereoselectively install an α,β-unsaturated ester moiety is crucial for synthesizing complex molecular scaffolds. Phosphonate reagents are widely used in the synthesis of natural products and their analogues, many of which form the basis for new therapeutic agents.[5] For example, related compounds are used to synthesize intermediates for histamine H3 receptor antagonists, which are being investigated for neurological disorders.[10] The value of this compound lies in its capacity as a reliable building block for constructing the carbon skeletons of biologically active molecules.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: this compound is classified as an irritant.[1] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Personal Protective Equipment (PPE): Always wear suitable gloves, safety glasses or goggles, and a lab coat.[1][11] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][12]
-
Handling: Avoid contact with skin and eyes.[12] Keep away from strong oxidizing agents and strong bases.[11][12]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1] For skin contact, wash off with soap and plenty of water.[13] If inhaled, move to fresh air.[13]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][11][12]
References
- 1. chembk.com [chembk.com]
- 2. 3699-67-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:3699-67-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Triethyl 3-phosphonopropionate structure
An In-Depth Technical Guide to Triethyl 3-Phosphonopropionate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethyl 3-phosphonopropionate is a versatile organophosphorus reagent, pivotal in modern organic synthesis. Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the stereoselective synthesis of α,β-unsaturated esters. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via the Michaelis-Arbuzov reaction, and methods for its structural characterization. Furthermore, it delves into the mechanistic intricacies of the HWE reaction, offering a field-proven experimental workflow and highlighting its applications in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development.
Chemical Identity and Physicochemical Properties
Triethyl 3-phosphonopropionate, also known by synonyms such as 3-Phosphonopropionic acid triethyl ester and Diethyl (2-ethoxycarbonylethyl)phosphonate, is a stable, liquid reagent essential for C-C bond formation.[1] Its identity is defined by the CAS Number 3699-67-0. The key physicochemical properties are summarized below, providing critical data for experimental design and execution.
| Property | Value | Source |
| CAS Number | 3699-67-0 | |
| Molecular Formula | C₉H₁₉O₅P | |
| Molecular Weight | 238.22 g/mol | |
| Linear Formula | (C₂H₅O)₂P(O)CH₂CH₂CO₂C₂H₅ | [2][1] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 123-124 °C at 3 mmHg | [2] |
| Density | 1.094 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.433 | [2] |
| SMILES String | CCOC(=O)CCP(=O)(OCC)OCC | [2] |
Synthesis: The Michaelis-Arbuzov Reaction
The most reliable and widely adopted method for synthesizing phosphonate esters like triethyl 3-phosphonopropionate is the Michaelis-Arbuzov reaction.[4] This reaction provides a direct pathway to form a robust carbon-phosphorus bond.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of a trialkyl phosphite (a P(III) species) on an alkyl halide. The phosphorus lone pair in triethyl phosphite attacks the electrophilic carbon of ethyl 3-bromopropionate, displacing the bromide ion and forming a phosphonium salt intermediate. In the second, rate-determining step, the displaced bromide ion acts as a nucleophile, attacking one of the ethyl groups on the phosphonium center. This results in the dealkylation of the intermediate, yielding the final pentavalent P(V) phosphonate product and a volatile ethyl bromide byproduct.[4] The reaction is typically driven to completion by heating, which facilitates the distillation of the ethyl bromide byproduct.[5]
Synthesis Pathway Diagram
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis
This protocol describes the synthesis of triethyl 3-phosphonopropionate from commercially available starting materials.
Materials:
-
Triethyl phosphite (1.1 equiv.)
-
Ethyl 3-bromopropionate (1.0 equiv.)
-
Round-bottom flask equipped with a reflux condenser and distillation head
-
Heating mantle
-
Nitrogen or Argon source
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a distillation head. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the triethyl phosphite.
-
Charging the Flask: Charge the flask with ethyl 3-bromopropionate (1.0 equiv.) and triethyl phosphite (1.1 equiv.). The reaction is often run neat (without solvent).[5]
-
Reaction: Heat the mixture gently using a heating mantle to approximately 140-150 °C.
-
Monitoring: The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct (b.p. 38 °C). The reaction is typically complete within 3-5 hours when distillation ceases.[5]
-
Purification: After cooling to room temperature, the crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure triethyl 3-phosphonopropionate as a colorless oil.
Structural Characterization
Confirming the identity and purity of the synthesized product is paramount. This is achieved primarily through spectroscopic methods. While a publicly available, fully assigned spectrum for this specific molecule is elusive, its structure allows for a highly accurate prediction of its spectral features based on well-established principles and data from analogous compounds.[6][7]
| Spectroscopy | Expected Features |
| ³¹P NMR | A single resonance is expected in the typical phosphonate region, approximately δ 15-30 ppm.[6] This provides unambiguous confirmation of the phosphorus environment. |
| ¹H NMR | - P-CH₂- : Triplet of doublets (or multiplet) around δ 2.1-2.3 ppm. - -CH₂-CO : Triplet around δ 2.6-2.8 ppm. - P-O-CH₂- : Quintet or multiplet around δ 4.1 ppm due to coupling to both ³¹P and the adjacent methyl protons. - C-O-CH₂- : Quartet around δ 4.1 ppm. - -CH₃ : Two distinct triplets around δ 1.2-1.4 ppm for the phosphonate and ester ethyl groups. |
| ¹³C NMR | - C=O : Resonance around δ 171 ppm. - P-O-CH₂ : Doublet around δ 62 ppm due to C-P coupling. - C-O-CH₂ : Singlet around δ 60 ppm. - P-CH₂ : Doublet around δ 23 ppm with a large C-P coupling constant. - -CH₂-CO : Singlet around δ 29 ppm. - -CH₃ : Resonances around δ 14-16 ppm. |
| IR Spectroscopy | - C=O stretch : Strong absorbance around 1730 cm⁻¹. - P=O stretch : Strong absorbance around 1250 cm⁻¹. - P-O-C stretch : Strong absorbance around 1020-1050 cm⁻¹. |
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a superior alternative to the classical Wittig reaction for creating α,β-unsaturated esters, offering significant advantages such as higher nucleophilicity of the carbanion and the easy removal of the water-soluble phosphate byproduct.[8]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the α-carbon to the phosphonate group using a suitable base (e.g., NaH, KHMDS), generating a stabilized phosphonate carbanion.[8] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an intermediate oxaphosphetane. This intermediate is unstable and rapidly eliminates a dialkyl phosphate salt, leading to the formation of a new carbon-carbon double bond. The reaction exhibits high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[8] This selectivity is a key advantage in complex molecule synthesis.
HWE Reaction Workflowdot
References
- 1. 3-膦酰丙酸三乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. L10190.09 [thermofisher.com]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. orgsyn.org [orgsyn.org]
Introduction: The Significance of Diethyl (2-ethoxycarbonylethyl)phosphonate
An In-depth Technical Guide to the Synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate
Phosphonates are a class of organophosphorus compounds distinguished by a highly stable carbon-to-phosphorus (C-P) bond. This feature makes them effective bioisosteres of natural phosphates and carboxylates, which are often susceptible to enzymatic cleavage.[1][2] Their resistance to hydrolysis and their ability to mimic the transition states of enzymatic reactions have cemented their role in medicinal chemistry, leading to the development of antiviral drugs, bone resorption inhibitors, and targeted enzyme inhibitors.[1][2][3]
Diethyl (2-ethoxycarbonylethyl)phosphonate is a versatile synthetic intermediate that embodies the core utility of the phosphonate functional group. It serves as a key building block for more complex molecules, particularly in the field of drug discovery and development. The presence of two distinct ester functionalities—a diethyl phosphonate and an ethyl carboxylate—allows for differential reactivity and subsequent modification, enabling the construction of sophisticated molecular architectures. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delves into the causality behind experimental choices, and offers detailed protocols for its preparation and characterization.
Pillar 1: Core Synthetic Strategies—Forming the C-P Bond
The synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate hinges on the efficient formation of a carbon-phosphorus bond. Two principal reactions dominate the landscape for this type of structure: the Michael Addition (Hydrophosphonylation) and the Michaelis-Arbuzov reaction. The choice between these routes depends on factors such as starting material availability, desired scale, and reaction efficiency.
Strategy A: The Michael Addition of Diethyl Phosphite to Ethyl Acrylate
This is the most direct and atom-economical approach. The reaction involves the conjugate addition of the P-H bond of diethyl phosphite across the activated alkene of ethyl acrylate.
Mechanistic Rationale: Diethyl phosphite exists in equilibrium with its tautomeric form, phosphonic acid, but the P-H bond is not sufficiently acidic to initiate the reaction without activation. A base is required to deprotonate the diethyl phosphite, generating a nucleophilic phosphite anion.[4] This anion then undergoes a 1,4-conjugate addition to the electron-deficient double bond of ethyl acrylate, an α,β-unsaturated ester. A subsequent proton transfer quenches the resulting enolate to yield the final product.
Causality in Experimental Design:
-
Choice of Base: A catalytic amount of a strong, non-nucleophilic base is preferred. Sodium ethoxide is a common choice as it generates the ethoxide anion, which is congruous with the solvent and the ester groups, minimizing transesterification side reactions.
-
Reaction Conditions: The reaction is typically exothermic. The dropwise addition of one reagent to the other at a controlled temperature (often starting at room temperature and allowing for a slight exotherm) is critical to prevent runaway reactions and the polymerization of ethyl acrylate.
-
Solvent: While the reaction can be run neat, using an anhydrous alcohol like ethanol as a solvent can help to control the temperature and ensure homogeneity.
Strategy B: The Michaelis-Arbuzov Reaction
A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction provides an alternative, though less direct, route.[5][6] This method involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. For the target molecule, the corresponding halide would be ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate).
Mechanistic Rationale: The reaction proceeds through a two-step SN2 mechanism.[7][8]
-
SN2 Attack 1: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[5][7]
-
SN2 Attack 2 (Dealkylation): The displaced halide anion then attacks one of the ethyl groups on the phosphonium intermediate, displacing the phosphonate ester. This step yields the final pentavalent phosphonate product and an ethyl halide byproduct.[7]
Causality in Experimental Design:
-
Choice of Halide: The reactivity of the alkyl halide is crucial and follows the order I > Br > Cl.[5] Ethyl 3-bromopropanoate is often a good compromise between reactivity and cost.
-
Temperature: The dealkylation step typically requires elevated temperatures (often 120-160 °C) to proceed at a reasonable rate.[7] This thermal requirement is a key distinction from the often milder conditions of the Michael addition.
-
Byproduct Removal: The reaction generates an ethyl halide as a byproduct. The high reaction temperature conveniently allows for the continuous removal of this volatile byproduct by distillation, which helps to drive the reaction to completion.[7]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and include checkpoints for validation. Adherence to anhydrous conditions is critical, especially for the Michael addition, as water can quench the base and lead to unwanted side reactions.
Protocol 1: Synthesis via Michael Addition
This protocol details the base-catalyzed addition of diethyl phosphite to ethyl acrylate.
Step-by-Step Methodology:
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser fitted with a nitrogen inlet, and a thermometer. The entire apparatus must be oven-dried or flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Preparation:
-
Charge the flask with diethyl phosphite (13.8 g, 0.1 mol) and 50 mL of anhydrous ethanol.
-
Prepare a catalytic amount of sodium ethoxide by carefully dissolving sodium metal (0.12 g, 5 mmol) in 20 mL of anhydrous ethanol in a separate flask under nitrogen.
-
-
Reaction Initiation: Add the freshly prepared sodium ethoxide solution to the stirred solution of diethyl phosphite.
-
Substrate Addition: Fill the dropping funnel with ethyl acrylate (10.0 g, 0.1 mol). Add the ethyl acrylate dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature between 30-40 °C. An ice bath may be required to control the initial exotherm.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to reflux (approx. 78 °C) for an additional 2 hours to ensure the reaction goes to completion.
-
Validation Checkpoint 1 (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a few drops of glacial acetic acid until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by vacuum distillation to yield Diethyl (2-ethoxycarbonylethyl)phosphonate as a colorless oil.
Experimental Workflow: Michael Addition
Caption: Workflow for the synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate via Michael Addition.
Protocol 2: Synthesis via Michaelis-Arbuzov Reaction
This protocol describes the thermal reaction between triethyl phosphite and ethyl 3-bromopropanoate.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a distillation head. The entire apparatus should be dry.
-
Reagent Addition: Charge the flask with triethyl phosphite (16.6 g, 0.1 mol) and ethyl 3-bromopropanoate (18.1 g, 0.1 mol).
-
Reaction Execution:
-
Heat the reaction mixture gently in an oil bath. The reaction typically initiates around 120-130 °C.
-
Slowly increase the temperature to 150-160 °C. Ethyl bromide (b.p. 38 °C) will begin to distill off as it is formed.
-
Maintain this temperature for 3-4 hours, or until the distillation of ethyl bromide ceases.
-
-
Validation Checkpoint 2 (³¹P NMR): A small aliquot of the reaction mixture can be analyzed by ³¹P NMR. The disappearance of the triethyl phosphite signal (
+139 ppm) and the appearance of the product phosphonate signal (+25-30 ppm) confirms the reaction is complete. -
Purification: Cool the reaction mixture to room temperature. The remaining residue is the crude product. Purify by vacuum distillation to remove any unreacted starting materials and obtain the pure Diethyl (2-ethoxycarbonylethyl)phosphonate.
Reaction Mechanism: Michaelis-Arbuzov
Caption: Mechanism of the Michaelis-Arbuzov reaction for phosphonate synthesis.
Pillar 3: Data Presentation and Structural Confirmation
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a definitive structural proof.
Table 1: Spectroscopic Data for Diethyl (2-ethoxycarbonylethyl)phosphonate
| Technique | Parameter | Expected Value / Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~ 4.1 ppm (quintet, 4H) | -OCH₂ CH₃ of phosphonate, coupled to both P and CH₃. |
| ~ 2.5 ppm (t, 2H) | -CH₂ COOEt, adjacent to carbonyl. | ||
| ~ 2.2 ppm (dt, 2H) | P-CH₂ -, adjacent to phosphonate, shows P-H coupling. | ||
| ~ 1.3 ppm (t, 6H) | -OCH₂CH₃ of phosphonate. | ||
| ~ 1.2 ppm (t, 3H) | -OCH₂CH₃ of carboxylate. | ||
| ¹³C NMR | Chemical Shift (δ) | ~ 172 ppm | C =O of carboxylate. |
| ~ 62 ppm (d) | -OCH₂ - of phosphonate, coupled to P.[9] | ||
| ~ 60 ppm | -OCH₂ - of carboxylate. | ||
| ~ 30 ppm | -CH₂ COOEt. | ||
| ~ 25 ppm (d) | P-CH₂ -, coupled to P (large ¹JCP).[9] | ||
| ~ 16 ppm (d) | -OCH₂CH₃ of phosphonate, coupled to P.[9] | ||
| ~ 14 ppm | -OCH₂CH₃ of carboxylate. | ||
| ³¹P NMR | Chemical Shift (δ) | ~ +28 ppm (s) | Typical range for an alkyl phosphonate.[9] |
| FT-IR | Wavenumber (cm⁻¹) | ~ 1735 cm⁻¹ (strong) | C=O stretch of the ester.[10] |
| ~ 1250 cm⁻¹ (strong) | P=O stretch of the phosphonate.[10] | ||
| ~ 1020-1050 cm⁻¹ (strong) | P-O-C stretch.[10] | ||
| Mass Spec. | m/z | 239.1 [M+H]⁺ | Molecular ion peak corresponding to C₉H₁₉O₅P. |
Note: NMR values are approximate and can vary based on solvent and spectrometer frequency.
Conclusion and Outlook
The synthesis of Diethyl (2-ethoxycarbonylethyl)phosphonate is most efficiently achieved via a base-catalyzed Michael addition of diethyl phosphite to ethyl acrylate. This method offers mild conditions, high atom economy, and operational simplicity. The classical Michaelis-Arbuzov reaction remains a viable, albeit more energy-intensive, alternative. As a versatile building block, this phosphonate serves as a valuable precursor in the synthesis of more complex, biologically active molecules, underscoring the enduring importance of phosphonate chemistry in modern drug design and development.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
Ethyl 3-(diethoxyphosphoryl)propanoate safety data sheet
An In-depth Technical Guide to the Safe Handling of Ethyl 3-(diethoxyphosphoryl)propanoate
This guide provides a comprehensive overview of the safety protocols and material properties of this compound (CAS: 3699-67-0), a key reagent in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and explain the scientific rationale behind recommended safety procedures. Our focus is on fostering a proactive safety culture through a deep understanding of the material's characteristics.
Introduction: Understanding the Reagent
This compound is an organophosphate ester widely utilized as a Horner-Wadsworth-Emmons (HWE) reagent. Its application is crucial for the stereoselective synthesis of α,β-unsaturated esters, a common motif in pharmacologically active molecules. While invaluable in synthesis, its chemical nature as an organophosphate ester necessitates a thorough understanding of its potential hazards and handling requirements to ensure the safety of laboratory personnel.
Section 1: Core Hazard Profile and Risk Assessment
A foundational aspect of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. This compound is classified as an irritant, and some data suggests it may be harmful if swallowed or inhaled.[1][2]
Globally Harmonized System (GHS) Classification
The GHS provides a standardized framework for hazard communication. The aggregated classifications for this compound from multiple sources are summarized below.[2]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Acute Toxicity (Inhalation) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled. |
Note: GHS classifications can vary between suppliers and reporting bodies. This table represents an aggregation of available data.[2]
Mechanistic Insight into Irritation
The irritant nature of this compound stems from its chemical structure. As an ester and an organophosphate, it can potentially react with biological nucleophiles present in the skin, eyes, and respiratory tract, leading to an inflammatory response. The causality behind the irritation is not merely physical but chemical, underscoring the importance of preventing direct contact.
Hazard Identification Workflow
The logical flow from substance identification to proper hazard mitigation is crucial. The following diagram illustrates this process for this compound.
References
The Horner-Wadsworth-Emmons Reaction: A Detailed Mechanistic Guide to Ethyl 3-(diethoxyphosphoryl)propanoate
Introduction
Ethyl 3-(diethoxyphosphoryl)propanoate is a stabilized phosphonate ylide, or more accurately, a phosphonate carbanion precursor, that serves as a crucial reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful synthetic tool is widely employed in organic chemistry for the stereoselective synthesis of α,β-unsaturated esters, which are valuable intermediates in the production of a diverse array of complex molecules, including natural products and pharmaceuticals. Unlike the classical Wittig reaction, the HWE reaction offers significant advantages, most notably the facile removal of the phosphate byproduct and a generally higher stereoselectivity for the (E)-alkene. This guide provides an in-depth exploration of the mechanism of action of this compound, detailing the underlying principles of the HWE reaction, experimental protocols for its application, and its significance in modern synthetic strategies.
Core Mechanism: The Horner-Wadsworth-Emmons Olefination
The "mechanism of action" of this compound is its chemical reactivity in the Horner-Wadsworth-Emmons olefination. This reaction transforms a carbonyl compound (an aldehyde or ketone) into an alkene through the use of a phosphonate carbanion. The overall process can be dissected into three key steps: deprotonation, nucleophilic addition, and elimination.
Step 1: Deprotonation and Ylide Formation
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. The choice of base is critical and depends on the acidity of the phosphonate. For stabilized phosphonates like this compound, where the α-proton is activated by the adjacent ester group, milder bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicycloundec-7-ene (DBU) are typically sufficient. This acid-base reaction generates a resonance-stabilized phosphonate carbanion, the key nucleophilic species in the HWE reaction.
Figure 1: Deprotonation of the phosphonate ester to form the nucleophilic carbanion.
Step 2: Nucleophilic Addition to the Carbonyl
The generated phosphonate carbanion acts as a potent nucleophile and readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to the formation of a tetrahedral intermediate, known as a betaine or, more commonly, a diastereomeric mixture of β-alkoxyphosphonates. The stereochemistry of this intermediate is a crucial determinant of the final alkene geometry.
Figure 2: Nucleophilic attack of the phosphonate carbanion on the carbonyl compound.
Step 3: Elimination to Form the Alkene
The final step involves the intramolecular elimination of the β-alkoxyphosphonate intermediate to yield the desired alkene and a water-soluble phosphate byproduct. This elimination can proceed through different pathways, influencing the stereochemical outcome of the reaction. For stabilized ylides like that derived from this compound, the reaction is generally under thermodynamic control, favoring the formation of the more stable (E)-alkene. The formation of a transient oxaphosphetane intermediate is often postulated, which then collapses to give the final products. The high water solubility of the phosphate byproduct simplifies the purification of the desired alkene, a significant advantage over the Wittig reaction which produces triphenylphosphine oxide.
Figure 3: Elimination of the intermediate to form the alkene and a water-soluble byproduct.
Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate
This protocol provides a representative example of the Horner-Wadsworth-Emmons reaction using this compound and benzaldehyde to synthesize (E)-ethyl cinnamate.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Anhydrous THF is added to create a slurry.
-
Ylide Formation: this compound (1.0 equivalent) dissolved in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: The reaction mixture is cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (E)-ethyl cinnamate.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| This compound | 252.22 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.1 |
| Benzaldehyde | 106.12 | 1.0 |
| Product | Molecular Weight ( g/mol ) | Stereoselectivity |
| (E)-Ethyl Cinnamate | 176.21 | >95% (E) |
Conclusion
This compound is a cornerstone reagent in organic synthesis, enabling the efficient and stereoselective construction of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its mechanism of action, proceeding through a well-defined sequence of deprotonation, nucleophilic addition, and elimination, provides chemists with a reliable method for carbon-carbon bond formation. The practical advantages of this reagent, including the generation of easily removable byproducts and high (E)-selectivity, ensure its continued and widespread application in the synthesis of complex organic molecules.
An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(diethoxyphosphoryl)propanoate
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(diethoxyphosphoryl)propanoate, a versatile organophosphorus compound with significant applications in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, underpinned by established experimental protocols and theoretical principles.
Introduction: The Significance of this compound
This compound (CAS No: 3699-67-0) is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective synthesis of alkenes.[1] Its phosphonate moiety serves as a stabilized carbanion precursor, which reacts with aldehydes and ketones to predominantly form (E)-alkenes.[1] The utility of phosphonates extends into medicinal chemistry, where they are employed as mimics of phosphates or as bio-isosteres of carboxylates in drug design.[2][3] Their enhanced metabolic stability compared to phosphates makes them attractive motifs in the development of enzyme inhibitors, antiviral agents, and bone-targeting drugs.[4] A thorough understanding of the spectroscopic properties of this compound is therefore paramount for its effective application and for the unambiguous characterization of its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The chemical shifts, multiplicities, and coupling constants are consistent with the presence of two ethoxy groups attached to the phosphorus atom and an ethyl ester moiety.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 4H | -P(O)(OCH₂ CH₃)₂ |
| ~4.1 | Quartet | 2H | -C(O)OCH₂ CH₃ |
| ~2.6 | Triplet of triplets | 2H | -C(O)CH₂ CH₂P(O)- |
| ~2.1 | Triplet of triplets | 2H | -C(O)CH₂CH₂ P(O)- |
| ~1.3 | Triplet | 6H | -P(O)(OCH₂CH₃ )₂ |
| ~1.2 | Triplet | 3H | -C(O)OCH₂CH₃ |
Data sourced from commercially available spectra and typical values for similar structures. [5]
Interpretation of the ¹H NMR Spectrum:
-
Ethoxy Groups on Phosphorus (δ ~4.1 and ~1.3 ppm): The two equivalent ethoxy groups attached to the phosphorus atom give rise to a quartet at approximately 4.1 ppm, corresponding to the four methylene protons (-OCH₂-). These protons are coupled to the six methyl protons (-CH₃) of the ethoxy groups, which appear as a triplet at around 1.3 ppm.
-
Ethyl Ester Group (δ ~4.1 and ~1.2 ppm): The methylene protons (-OCH₂-) of the ethyl ester group also appear as a quartet around 4.1 ppm, overlapping with the signal from the phosphonate ethoxy groups. The three methyl protons (-CH₃) of the ethyl ester resonate as a triplet at approximately 1.2 ppm.
-
Propanoate Backbone (δ ~2.6 and ~2.1 ppm): The two methylene groups of the propanoate chain are diastereotopic and exhibit more complex splitting patterns. The methylene group adjacent to the carbonyl (-C(O)CH₂-) appears as a triplet of triplets around 2.6 ppm due to coupling with the adjacent methylene protons and the phosphorus atom. Similarly, the methylene group adjacent to the phosphonate group (-CH₂P(O)-) resonates as a triplet of triplets at approximately 2.1 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~171 | C =O |
| ~62 | -P(O)(OC H₂CH₃)₂ |
| ~60 | -C(O)OC H₂CH₃ |
| ~29 | -C(O)C H₂CH₂P(O)- |
| ~25 | -C(O)CH₂C H₂P(O)- |
| ~16 | -P(O)(OCH₂C H₃)₂ |
| ~14 | -C(O)OCH₂C H₃ |
Data sourced from commercially available spectra and typical values for similar structures. [3][6]
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~171 ppm): The characteristic downfield signal for the ester carbonyl carbon appears at approximately 171 ppm.
-
Oxygen-Linked Carbons (δ ~62 and ~60 ppm): The methylene carbons of the ethoxy groups on the phosphorus atom are observed around 62 ppm, while the methylene carbon of the ethyl ester is found at approximately 60 ppm.
-
Propanoate Backbone Carbons (δ ~29 and ~25 ppm): The methylene carbon adjacent to the carbonyl group resonates at about 29 ppm, and the methylene carbon attached to the phosphorus atom appears at approximately 25 ppm.
-
Methyl Carbons (δ ~16 and ~14 ppm): The methyl carbons of the phosphonate ethoxy groups are seen at around 16 ppm, and the methyl carbon of the ethyl ester group is observed at approximately 14 ppm.
Experimental Protocol for NMR Spectroscopy
References
Methodological & Application
Application Note: Horner-Wadsworth-Emmons Reaction Using Ethyl 3-(diethoxyphosphoryl)propanoate for the Synthesis of (E)-α,β-Unsaturated Esters
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the formation of carbon-carbon double bonds.[1][2][3] This application note provides a detailed guide to the use of Ethyl 3-(diethoxyphosphoryl)propanoate, a specialized HWE reagent for the synthesis of γ,δ-unsaturated esters. We will explore the underlying mechanism, provide a validated experimental protocol, discuss critical process parameters, and offer a comprehensive troubleshooting guide. This document is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a robust method for synthesizing (E)-alkenes with extended conjugation.
Introduction: The Strategic Advantage of the HWE Reaction
The formation of a C=C bond is a fundamental transformation in the construction of complex organic molecules, from natural products to pharmaceuticals.[4] While the Wittig reaction was a landmark discovery, the Horner-Wadsworth-Emmons (HWE) modification, developed by Horner, Wadsworth, and Emmons, offers several significant advantages.[4][5] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and typically less basic than their phosphonium ylide counterparts in the Wittig reaction.[4][5] This enhanced nucleophilicity allows for reactions with a broader range of electrophiles, including sterically hindered ketones.[6]
A key practical advantage is the nature of the byproduct: the dialkylphosphate salt is water-soluble, enabling a straightforward purification via simple aqueous extraction, a significant improvement over the often-difficult removal of triphenylphosphine oxide from Wittig reactions.[5][6]
This compound is a versatile reagent that allows for the addition of a three-carbon propanoate chain to an aldehyde or ketone, directly yielding valuable γ,δ-unsaturated ester building blocks. Reactions employing stabilized phosphonates like this one are highly stereoselective, producing the thermodynamically favored (E)-alkene almost exclusively.[5][7][8]
Reaction Mechanism: Pathway to (E)-Selectivity
The stereochemical outcome of the HWE reaction is a direct consequence of its well-defined mechanism, which proceeds through several key steps. The use of a stabilized phosphonate, such as this compound, is crucial for the high (E)-selectivity observed.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, n-BuLi, KHMDS) to form a resonance-stabilized phosphonate carbanion.[5][9] The acidity of this proton is enhanced by the electron-withdrawing phosphonate and ester groups.
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric betaine-like intermediates.[5]
-
Oxaphosphetane Formation: The alkoxide intermediates rapidly cyclize to form four-membered oxaphosphetane rings. Crucially, the initial nucleophilic addition and subsequent cyclization are reversible under typical HWE conditions.
-
Elimination: The oxaphosphetane intermediates collapse in a syn-elimination step to yield the alkene and the water-soluble dialkylphosphate byproduct. Due to steric interactions, the transition state leading to the (E)-alkene is lower in energy than the one leading to the (Z)-alkene. The reversibility of the initial steps allows the intermediates to equilibrate to the more stable diastereomer, which then irreversibly eliminates to give the (E)-alkene as the major product.[7][9]
Caption: Figure 1: HWE Reaction Mechanism.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with an aldehyde using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
3.1 Materials and Reagents
-
Phosphonate: this compound (C₉H₁₉O₅P, MW: 238.22 g/mol )[10]
-
Aldehyde: Representative aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl)
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment:
-
Two-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen line with bubbler
-
Ice bath (0 °C)
-
Separatory funnel
-
Rotary evaporator
-
3.2 Step-by-Step Procedure
-
Preparation: Flame-dry the reaction flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Base Preparation: Weigh NaH (1.1 equiv) into the reaction flask. Add anhydrous THF (approx. 0.2 M relative to the phosphonate) via syringe. Stir the suspension at room temperature for 10 minutes.
-
Carbanion Formation: Cool the flask to 0 °C using an ice bath. Add this compound (1.05 equiv) dropwise via syringe to the stirred NaH suspension. Causality Note: Slow addition is critical to control the evolution of hydrogen gas. The formation of the carbanion is typically complete after 30-60 minutes of stirring at 0 °C.
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equiv) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Trustworthiness: The water-soluble phosphate byproduct is removed into the aqueous phase during this step.[5][6]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-alkene product.[8]
General Experimental Workflow
The success of the HWE reaction relies on a systematic and rigorous workflow, particularly the maintenance of anhydrous and inert conditions during the formation of the highly reactive phosphonate carbanion.
Caption: Figure 2: General Experimental Workflow.
Expected Results and Data
The reaction is expected to provide the (E)-γ,δ-unsaturated ester with high stereoselectivity. Below is a table of expected outcomes for reactions with various aldehydes.
| Aldehyde Substrate | Product | Expected Yield | Expected E/Z Ratio |
| Benzaldehyde | Ethyl (E)-5-phenylpent-4-enoate | 85-95% | >98:2 |
| 4-Methoxybenzaldehyde | Ethyl (E)-5-(4-methoxyphenyl)pent-4-enoate | 88-96% | >98:2 |
| Cyclohexanecarboxaldehyde | Ethyl (E)-5-cyclohexylpent-4-enoate | 80-90% | >95:5 |
| Isobutyraldehyde | Ethyl (E)-5-methylhex-4-enoate | 75-85% | >95:5 |
Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems and provides validated solutions.[6]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive base (NaH degraded by moisture).2. Insufficiently anhydrous solvent/reagents.3. Incomplete deprotonation of the phosphonate.4. Aldehyde is unstable to basic conditions (e.g., undergoes self-condensation). | 1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes before use.2. Ensure THF is freshly distilled or from a solvent purification system. Flame-dry all glassware.3. Increase stirring time for carbanion formation or consider a stronger base (e.g., n-BuLi at -78 °C).4. Use milder Masamune-Roush conditions (LiCl/DBU in CH₃CN).[9][11] |
| Low (E)-Stereoselectivity | 1. Reaction temperature is too low, preventing equilibration of intermediates.2. Cation effect (K⁺ salts can sometimes favor Z-isomers). | 1. Ensure the reaction is allowed to run at room temperature to allow for thermodynamic equilibration.[5]2. Use NaH or Li-based bases (n-BuLi, LDA) which generally provide higher E-selectivity.[5] |
| Complex Mixture of Products | 1. Impure starting aldehyde.2. Side reactions due to other functional groups on the substrate. | 1. Purify the aldehyde by distillation or chromatography before use.2. Protect sensitive functional groups prior to the HWE reaction. |
| Difficulty Removing Byproduct | 1. Incomplete hydrolysis of the phosphate ester.2. Insufficient aqueous washing. | 1. Ensure the aqueous workup is thorough.2. Perform multiple extractions with water and a final wash with brine to ensure complete removal of the phosphate salt. |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a powerful and reliable method for the stereoselective synthesis of (E)-γ,δ-unsaturated esters. Its operational simplicity, the ease of purification, and its high E-selectivity make it an indispensable tool in synthetic chemistry. By understanding the mechanism and adhering to the rigorous experimental conditions outlined in this guide, researchers can effectively leverage this reaction in the development of complex molecular architectures for drug discovery and materials science.
References
- 1. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triethyl phosphonoacetate - Enamine [enamine.net]
Ethyl 3-(diethoxyphosphoryl)propanoate olefination protocol
An Application Guide to the Horner-Wadsworth-Emmons Olefination Protocol Using Ethyl 3-(diethoxyphosphoryl)propanoate
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed technical guide to the Horner-Wadsworth-Emmons (HWE) olefination reaction, focusing on the specific application of this compound for the synthesis of α,β-unsaturated esters. This guide moves beyond a simple recitation of steps to explain the underlying principles and causality behind the protocol, ensuring both reproducibility and the flexibility to adapt the methodology to novel substrates.
Introduction: The Strategic Advantage of the HWE Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective construction of carbon-carbon double bonds.[1][2] It serves as a powerful alternative to the classical Wittig reaction, offering significant advantages. The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[2][3] This heightened nucleophilicity allows for efficient reactions with a broader range of aldehydes and even sterically hindered ketones.[4]
A key practical advantage of the HWE protocol is the nature of its byproduct. Unlike the often-problematic triphenylphosphine oxide generated in Wittig reactions, the HWE reaction produces a dialkylphosphate salt, which is water-soluble and easily removed during aqueous workup, greatly simplifying product purification.[5][6]
The focus of this guide, This compound , is a stabilized phosphonate reagent. The presence of the electron-withdrawing ester group acidifies the α-protons, facilitating the formation of a stabilized carbanion. This reagent is specifically employed to introduce an ethyl propanoate moiety, leading to the synthesis of valuable γ,δ-unsaturated esters and related structures.
The Reaction Mechanism: A Stepwise Analysis
The reliability of the HWE reaction stems from its well-understood, stepwise mechanism. The reaction's high (E)-stereoselectivity with stabilized phosphonates is a direct consequence of thermodynamic control in the formation of the key intermediates.[4][7]
-
Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, KHMDS, BuLi), generating a resonance-stabilized phosphonate carbanion.[3]
-
Nucleophilic Addition: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (betaines).[3]
-
Oxaphosphetane Formation: The oxyanion of the betaine intermediate attacks the electrophilic phosphorus atom, cyclizing to form diastereomeric four-membered rings known as oxaphosphetanes. For stabilized phosphonates, the formation of these intermediates is reversible.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the C-P and C-O bonds to yield the final alkene product and the water-soluble dialkylphosphate byproduct. The thermodynamic preference for the intermediate leading to the trans (E)-alkene, where bulky groups are positioned anti to each other, drives the high stereoselectivity of the reaction.[3][4][8]
References
- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Application Notes & Protocols for the Synthesis of Ethyl 3-(diethoxyphosphoryl)propanoate
Introduction and Significance
Ethyl 3-(diethoxyphosphoryl)propanoate, also known as Triethyl 3-phosphonopropionate (CAS No: 3699-67-0), is a pivotal organophosphorus reagent in modern organic synthesis.[1] With the molecular formula C₉H₁₉O₅P, this compound is primarily utilized as a stabilized phosphonate carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[2] Its structure incorporates a phosphonate group and an ester moiety, which are key to its reactivity and utility.
The HWE reaction is a cornerstone of stereoselective alkene synthesis, offering significant advantages over the classical Wittig reaction. These benefits include the generation of a water-soluble phosphate byproduct, which simplifies purification, and a strong stereochemical preference for the formation of (E)-alkenes.[3] this compound is specifically designed to introduce a propanoate ester functional group during olefination, making it an invaluable tool for carbon chain elongation and the synthesis of complex molecules, including natural products and pharmaceuticals.
This document provides a comprehensive guide to the synthesis of this compound via the classical Michaelis-Arbuzov reaction, detailing the underlying mechanism, a robust experimental protocol, and key reaction parameters.
Core Synthetic Strategy: The Michaelis-Arbuzov Reaction
The most direct and widely used method for preparing phosphonate esters like this compound is the Michaelis-Arbuzov reaction.[3][4] First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, this reaction facilitates the formation of a carbon-phosphorus bond.[3]
The reaction proceeds via the nucleophilic attack of a trivalent phosphorus ester (a phosphite) on an alkyl halide.[3][4] The overall transformation converts a trialkyl phosphite into a dialkyl phosphonate.
Mechanism: The mechanism involves two main stages, both following an Sₙ2 pathway:[3][5]
-
Phosphonium Salt Formation: The reaction initiates with the nucleophilic lone pair of electrons on the phosphorus atom of triethyl phosphite attacking the electrophilic carbon of an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate). This Sₙ2 displacement of the halide ion forms a quasi-phosphonium salt intermediate.[5]
-
Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This second Sₙ2 reaction displaces the phosphonate ester and generates a volatile ethyl halide byproduct (e.g., ethyl bromide). The formation of the stable phosphoryl (P=O) bond is the thermodynamic driving force for this step.[6]
Caption: Mechanism of the Michaelis-Arbuzov Reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from triethyl phosphite and ethyl 3-bromopropanoate. The reaction is typically performed neat at elevated temperatures.
Materials & Equipment:
-
Triethyl phosphite (P(OEt)₃), (CAS: 122-52-1)
-
Ethyl 3-bromopropanoate (BrCH₂CH₂CO₂Et), (CAS: 539-74-2)
-
Round-bottom flask
-
Reflux condenser fitted with a drying tube (e.g., CaCl₂)
-
Heating mantle with a temperature controller and magnetic stirrer
-
Vacuum distillation apparatus
-
Nitrogen or Argon gas inlet
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is thoroughly dried to prevent hydrolysis of the phosphite reagent.
-
Charging the Flask: Charge the flask with ethyl 3-bromopropanoate (1.0 eq) and triethyl phosphite (1.2-1.5 eq). Using a slight excess of the phosphite ensures complete conversion of the alkyl halide and can help drive the reaction to completion.
-
Reaction: Heat the neat mixture with vigorous stirring to 140-160°C.[7] The formation of ethyl bromide, a volatile byproduct, will be observed as the reaction progresses.
-
Monitoring: Monitor the reaction for 3-6 hours. The progress can be tracked by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the product phosphonate signal.[8]
-
Workup & Purification: After the reaction is complete (as indicated by the cessation of ethyl bromide evolution or by spectroscopic analysis), allow the mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation. This effectively removes the volatile ethyl bromide byproduct, any unreacted triethyl phosphite, and other low-boiling impurities to yield the pure this compound as a colorless oil.[7]
Reaction Parameters and Optimization
The efficiency and success of the Michaelis-Arbuzov reaction are dependent on several key parameters. The following table summarizes these variables and provides insights for optimization.
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Temperature | 120 - 160°C | The reaction requires thermal energy to overcome the activation barrier for both Sₙ2 steps. Temperatures below 120°C may lead to impractically slow reaction rates.[3] Exceeding 160°C can sometimes lead to side reactions or decomposition, although some protocols go higher.[9] |
| Reactant Ratio | 1.2 - 1.5 eq. Triethyl Phosphite | A slight excess of triethyl phosphite ensures the complete consumption of the more expensive alkyl halide. It can also be more easily removed during vacuum distillation than unreacted alkyl halide. |
| Alkyl Halide | R-Br or R-Cl | Alkyl bromides are generally more reactive than chlorides due to the better leaving group ability of bromide. The use of ethyl 3-chloropropanoate would likely require higher temperatures or longer reaction times. Iodides are the most reactive but are often more expensive and less stable.[5] |
| Solvent | Neat (No Solvent) | The reaction is most commonly and efficiently run without a solvent. The high concentration of reactants and high temperature facilitate the reaction. If a solvent is required for specific substrates, a high-boiling, non-protic solvent like toluene or xylene can be used.[2] |
| Atmosphere | Inert (N₂ or Ar) | Trialkyl phosphites can be susceptible to oxidation.[2] Running the reaction under an inert atmosphere prevents the formation of phosphate byproducts and ensures higher product purity. |
Workflow and Characterization
The overall experimental process from starting materials to the purified final product is outlined below.
Caption: Experimental workflow for synthesis.
Product Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Appearance: Clear, colorless to pale yellow liquid.[10]
-
Molecular Weight: 238.22 g/mol .[1]
-
Boiling Point: 123-124°C at 3 mmHg.[10]
-
Refractive Index (n²⁰/D): ~1.433.[10]
-
¹H NMR (CDCl₃): Expected signals for the ethoxy groups on the phosphorus, the ethyl ester group, and the two methylene groups of the propanoate chain.
-
¹³C NMR (CDCl₃): Signals corresponding to all 9 carbon atoms.
-
³¹P NMR (CDCl₃): A characteristic singlet in the phosphonate region.
-
IR Spectroscopy: Strong absorption band for the P=O bond (~1250 cm⁻¹) and the C=O of the ester (~1730 cm⁻¹).[11]
Safety and Handling
-
Triethyl phosphite: Has a strong, unpleasant odor. It is flammable and should be handled in a well-ventilated fume hood. Keep away from ignition sources.
-
Ethyl 3-bromopropanoate: Is a lachrymator and is corrosive. Avoid contact with skin, eyes, and mucous membranes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction: The reaction is performed at high temperatures and should be conducted behind a safety shield. The byproduct, ethyl bromide, is volatile and toxic; ensure the apparatus is properly vented into a fume hood.
Application in Horner-Wadsworth-Emmons Olefination
The synthesized this compound is a direct precursor for HWE reactions. To be used, it must first be deprotonated at the α-carbon (adjacent to both the P=O and C=O groups) using a suitable base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous solvent like THF or DME. This generates the highly nucleophilic phosphonate carbanion, which then reacts with an aldehyde or ketone to produce the desired (E)-alkene.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction | MDPI [mdpi.com]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Triethyl phosphite - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Ethyl 3-(diethoxyphosphoryl)propanoate in the Synthesis of Complex Natural Products
Introduction: The Strategic Advantage of a Workhorse Reagent
In the intricate field of natural product synthesis, where molecular complexity and stereochemical precision are paramount, chemists rely on a toolkit of robust and predictable reactions. Ethyl 3-(diethoxyphosphoryl)propanoate stands out as a key reagent for one such transformation: the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This phosphonate ester is not merely a reagent but a strategic tool for the stereocontrolled synthesis of α,β-unsaturated esters, which are pivotal building blocks in the architecture of numerous biologically active molecules, including macrolides and prostaglandins.[3][4]
Unlike the classical Wittig reaction, the HWE modification offers significant advantages that are critical in multi-step synthesis. The phosphonate carbanion generated from this compound is more nucleophilic and generally less basic than its phosphonium ylide counterpart.[2] This enhanced nucleophilicity allows for reliable reactions with a broader range of aldehydes and even sterically hindered ketones.[5] Critically for purification-intensive campaigns, the dialkyl phosphate byproduct is water-soluble, enabling a simple aqueous extraction for its removal—a marked improvement over the often-troublesome triphenylphosphine oxide generated in Wittig reactions.[2] This guide provides an in-depth exploration of the mechanistic underpinnings, strategic applications, and detailed protocols for deploying this versatile reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3699-67-0 | [6][7] |
| Molecular Formula | C₉H₁₉O₅P | [6] |
| Molecular Weight | 238.22 g/mol | [6] |
| Appearance | Colorless to almost colorless clear liquid | [8] |
| Boiling Point | 123-124 °C @ 3 mmHg | [8] |
| Density | 1.094 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.433 | [8] |
| Storage | Sealed in dry, Room Temperature | [7][8] |
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control
The power of this compound lies in its role in the HWE reaction, a cornerstone of modern synthetic chemistry for creating carbon-carbon double bonds.[1] The reaction's reliability stems from a well-understood mechanism that allows for predictable stereochemical outcomes.
Mechanistic Pathway
The reaction proceeds through a sequence of discrete, well-characterized steps:
-
Deprotonation: The reaction is initiated by the abstraction of the acidic α-proton from the phosphonate ester by a suitable base (e.g., NaH, KOtBu, DBU), generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[2]
-
Oxaphosphetane Formation: The resulting adduct rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, breaking the C-O and P-C bonds to form the desired alkene and a water-soluble dialkyl phosphate salt.
The thermodynamic stability of the intermediates and transition states governs the stereochemical outcome. The reaction overwhelmingly favors the formation of the (E)-alkene, as the transition state leading to the trans-oxaphosphetane intermediate experiences less steric repulsion, making it energetically more favorable.[2][5]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Application in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds involved in diverse physiological processes, making them important targets for drug development.[9] Their synthesis is a classic challenge in organic chemistry, requiring precise control over multiple stereocenters and the geometry of two side chains attached to a cyclopentane core. The HWE reaction is instrumental in constructing the α- and ω-chains with the required (E)-alkene geometry.
A common strategy involves the reaction of a core cyclopentanone aldehyde, often referred to as the "Corey aldehyde," with a phosphonate reagent to install the ω-chain. While various phosphonates are used, the principle demonstrated with this compound is directly applicable for creating related α,β-unsaturated ester moieties in prostaglandin analogs.[4]
Caption: Strategic application of HWE in prostaglandin synthesis.
Application in Macrolide Synthesis
Macrolides, characterized by a large lactone ring, are a vital class of antibiotics and other therapeutic agents.[10][11] The synthesis of these complex structures often relies on a convergent approach where linear chains are first assembled and then cyclized. The HWE reaction is employed in two key ways:
-
Chain Elongation: Intermolecular HWE reactions are used to couple smaller fragments, reliably installing (E)-α,β-unsaturated ester moieties that are common motifs within the macrolide backbone.[3]
-
Macrocyclization: Intramolecular HWE reactions provide a powerful method for ring closure.[3] By positioning an aldehyde at one end of a linear precursor and a phosphonate ester at the other, an intramolecular reaction can form the large ring, a step that is often challenging due to entropic factors. The Masamune-Roush conditions (LiCl, DBU or DIPEA in CH₃CN) are frequently employed for such macrocyclizations as they facilitate the reaction under mild conditions, which is crucial for sensitive substrates.[3][5]
The synthesis of macrolide antibiotics like Erythromycin and its derivatives showcases the utility of these strategies, where HWE reactions are fundamental to building the complex polyketide chain.[12]
Detailed Experimental Protocol: A General HWE Olefination
This protocol describes a general procedure for the reaction of an aldehyde with this compound to form an (E)-α,β-unsaturated ester.
Disclaimer: This protocol is intended for trained research professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents:
-
This compound (CAS 3699-67-0)
-
Aldehyde substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon)
-
Syringes
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Step-by-Step Methodology
Caption: Step-by-step workflow for a typical HWE olefination protocol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to an oven-dried round-bottom flask containing a magnetic stir bar. Suspend the NaH in anhydrous THF.
-
Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add this compound (1.1 equivalents) dropwise via syringe.
-
Causality Note: Adding the phosphonate slowly to the cooled NaH suspension controls the exothermic reaction and hydrogen gas evolution, preventing dangerous pressure buildup and side reactions.
-
-
Activation: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Add a solution of the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF dropwise.
-
Causality Note: The addition at 0 °C helps to dissipate the heat from the nucleophilic addition and can improve stereoselectivity by minimizing side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).
-
Workup: Cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Trustworthiness Note: Quenching with a mild acid like NH₄Cl neutralizes the excess base and protonates the alkoxide intermediates without hydrolyzing sensitive functional groups, ensuring the integrity of the product.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with saturated brine to remove water-soluble byproducts (including the phosphate salt) and residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (E)-alkene product.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3699-67-0|this compound|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds Using Ethyl 3-(diethoxyphosphoryl)propanoate
Introduction: The Strategic Role of Ethyl 3-(diethoxyphosphoryl)propanoate in Modern Synthesis
In the landscape of medicinal chemistry and organic synthesis, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular architecture. This compound has emerged as a pivotal reagent for this purpose, primarily through its application in the Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination tool provides a reliable and stereoselective route to α,β-unsaturated esters, which are prominent structural motifs in a vast array of bioactive natural products and pharmaceuticals, including prostaglandins, macrolides, and peptidomimetics.
Unlike the classical Wittig reaction, the HWE modification offers significant practical advantages: the phosphonate-stabilized carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, and the resulting water-soluble phosphate byproduct is easily removed during aqueous work-up, simplifying purification.[1] This application note serves as an in-depth technical guide, elucidating the mechanistic underpinnings of the HWE reaction with this compound and providing detailed, field-proven protocols for its use in the synthesis of valuable bioactive scaffolds.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that couples stabilized phosphonate carbanions with aldehydes or ketones to form alkenes, predominantly with an (E)-stereochemistry.[1][2] The reaction's success and predictability hinge on a well-understood, multi-step mechanism.
Mechanism Breakdown:
-
Deprotonation: The reaction is initiated by the abstraction of an acidic α-proton from the phosphonate ester by a base, generating a resonance-stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate and the sensitivity of the substrates.
-
Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric alkoxide intermediates.[1][3]
-
Oxaphosphetane Formation: The alkoxide intermediates undergo intramolecular cyclization to form four-membered ring structures known as oxaphosphetanes.
-
Elimination: These oxaphosphetane intermediates collapse, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt.[4]
The pronounced (E)-selectivity of the HWE reaction is a key feature. It is generally accepted that the formation of the oxaphosphetane intermediates is reversible and that the thermodynamic stability of the intermediates dictates the final stereochemical outcome. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, driving the reaction toward the trans product.[2][3]
Caption: Figure 1: Horner-Wadsworth-Emmons Reaction Mechanism.
Reagent Profile: this compound
A thorough understanding of the reagent's properties is essential for safe and effective handling in a laboratory setting.
| Property | Value |
| CAS Number | 3699-67-0[5][6] |
| Molecular Formula | C₉H₁₉O₅P[6] |
| Molecular Weight | 238.22 g/mol [6] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 123-124 °C at 3 mmHg[5] |
| Density | 1.094 g/mL at 25 °C[5] |
Safety and Handling:
-
Hazards: Irritating to eyes, respiratory system, and skin.[5][6]
-
Precautions: Wear suitable personal protective equipment (PPE), including gloves and eye/face protection. Handle in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Storage: Store in a cool, dry place, sealed tightly, and away from oxidizing agents.[5]
Core Protocols for the Synthesis of α,β-Unsaturated Esters
The versatility of the HWE reaction allows for a range of conditions to accommodate various substrates, particularly those sensitive to harsh bases. Below are two validated protocols.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Standard Conditions using Sodium Hydride (NaH)
This protocol is robust and highly effective for a wide range of non-enolizable and sterically unhindered aldehydes.
Materials and Reagents:
-
This compound
-
Aldehyde of choice
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add NaH (1.1 eq.) to a flame-dried, three-necked flask. Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.[4]
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Carbanion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[7]
-
Aldehyde Addition: Cool the resulting pale-yellow solution back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). This can take from a few hours to overnight.[4]
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[7]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.[4]
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Protocol 2: Mild Conditions for Base-Sensitive Substrates (Masamune-Roush Conditions)
This method is ideal for aldehydes that are prone to epimerization, decomposition, or other side reactions under strongly basic conditions.[3]
Materials and Reagents:
-
This compound
-
Aldehyde of choice
-
Anhydrous Lithium Chloride (LiCl)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add anhydrous LiCl (1.2 eq.) and anhydrous MeCN.
-
Reagent Addition: Add this compound (1.1 eq.) to the suspension.
-
Base Addition: Add the amine base (e.g., Et₃N, 1.2 eq.) and stir the mixture at room temperature for 30 minutes.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq.) in anhydrous MeCN to the reaction mixture.
-
Reaction: Stir at room temperature until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up and Purification: Follow steps 6-9 from Protocol 1.
| Parameter | Condition | Rationale / Effect on Selectivity |
| Base | NaH, KHMDS, n-BuLi | Strong bases ensure complete deprotonation. |
| K₂CO₃, Et₃N, DBU | Milder bases are used for sensitive substrates. | |
| Solvent | THF, DMF, MeCN | Aprotic polar solvents are standard. THF is most common. |
| Temperature | -78 °C to RT | Higher temperatures (e.g., 23 °C vs -78 °C) generally favor higher (E)-stereoselectivity due to enhanced equilibration of intermediates.[1] |
| Additives | LiCl, 18-crown-6 | Lithium salts can increase the rate and (E)-selectivity.[3] Crown ethers can be used with potassium bases to enhance solubility and reactivity.[3] |
Applications in the Synthesis of Bioactive Molecules
The utility of this compound is best demonstrated through its application in the total synthesis of complex, biologically active molecules.
Case Study 1: Synthesis of Prostaglandin Precursors
Prostaglandins are lipid compounds with diverse hormone-like effects in animals. The synthesis of Enprostil, an antisecretory prostaglandin, utilizes an HWE reaction to construct a key α,β-unsaturated ester intermediate, which forms the core structure of the molecule.[8] The (E)-selectivity of the reaction is crucial for establishing the correct geometry required for biological activity.
Case Study 2: Synthesis of Unsaturated Amino Acid Derivatives
α,β-Unsaturated amino acids are valuable building blocks in peptide synthesis, as they can act as conformational constraints or as precursors for more complex amino acids. The HWE reaction provides a direct route to N-acyl-α,β-didehydroamino acid esters. These compounds are precursors for α,α-disubstituted α-amino acids, which are of great interest in medicinal chemistry due to their ability to induce specific secondary structures in peptides and enhance resistance to enzymatic degradation.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete deprotonation (weak base, wet reagents).- Inactive aldehyde (degraded).- Insufficient reaction time. | - Use a stronger base (e.g., NaH instead of Et₃N).- Ensure all reagents and solvents are strictly anhydrous.- Check the purity of the aldehyde.- Allow the reaction to run longer, monitoring by TLC. |
| Poor (E/Z) Selectivity | - Low reaction temperature preventing equilibration.- Sterically demanding phosphonate or aldehyde. | - Run the reaction at room temperature or slightly elevated temperatures to favor the thermodynamic (E)-product.[1]- For (Z)-selectivity, consider the Still-Gennari modification using phosphonates with electron-withdrawing groups.[3] |
| Formation of β-hydroxyphosphonate | - The electron-withdrawing ester group is insufficient to promote elimination.- Reaction quenched before elimination is complete. | - This is rare with ester-stabilized phosphonates but can occur. The isolated β-hydroxyphosphonate can often be converted to the alkene by treatment with a dehydrating agent like diisopropylcarbodiimide.[1] |
| Difficult Purification | - Incomplete removal of the phosphate byproduct. | - Ensure thorough aqueous work-up. The dialkyl phosphate salt is water-soluble. Perform multiple extractions and a final brine wash. |
Conclusion
This compound is a highly reliable and versatile reagent for the stereocontrolled synthesis of (E)-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its advantages, including operational simplicity, high yields, excellent stereoselectivity, and straightforward purification, make it an indispensable tool for synthetic chemists. The protocols and insights provided in this guide are designed to empower researchers in drug discovery and development to effectively leverage this reagent for the construction of complex and biologically relevant molecules.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DSpace at KIST: Synthesis of prostaglandins III: Efficient and practical synthesis of antisecretory prostaglandin enprostil [pubs.kist.re.kr]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering Stereoselective Synthesis with Ethyl 3-(diethoxyphosphoryl)propanoate
Introduction: The Strategic Advantage of Phosphonate Carbanions
In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereocontrolled formation of carbon-carbon double bonds.[1] This powerful olefination method utilizes stabilized phosphonate carbanions, which offer distinct advantages over the traditional phosphonium ylides of the Wittig reaction. The reagent at the center of this guide, Ethyl 3-(diethoxyphosphoryl)propanoate (CAS 3699-67-0), is a versatile building block for the synthesis of γ,δ-unsaturated esters and other complex molecular architectures.
Compared to their Wittig counterparts, the phosphonate carbanions generated from reagents like this compound are more nucleophilic and less basic.[2] This heightened nucleophilicity allows them to react efficiently with a broader spectrum of aldehydes and ketones, including sterically hindered ones that are often unreactive in Wittig olefinations.[3] A crucial practical advantage is the nature of the byproduct; the dialkylphosphate salt formed is water-soluble, permitting a simple aqueous extraction for its removal and significantly streamlining product purification.[4][5] This guide provides an in-depth exploration of the reaction mechanism, stereochemical control, and field-proven protocols for leveraging this compound in stereoselective synthesis.
Mechanistic Insights: The Basis of Stereoselectivity
The HWE reaction's stereochemical outcome is not arbitrary; it is a direct consequence of the reaction pathway and the relative stability of its intermediates. The process universally proceeds through four key stages: deprotonation, nucleophilic addition, oxaphosphetane formation, and elimination.[3][6][7]
2.1. The Thermodynamic Path to (E)-Alkenes
The classical HWE reaction, particularly with stabilized phosphonates like this compound, predominantly yields the thermodynamically favored (E)-alkene.[2][5] This selectivity arises because the initial steps of the reaction—nucleophilic addition and formation of the betaine-like intermediates—are often reversible. This reversibility allows the system to equilibrate towards the most stable transition state.
The key to (E)-selectivity lies in the formation of the four-membered oxaphosphetane intermediate. Steric repulsion between the aldehyde substituent (R) and the phosphonate group is minimized in the anti configuration. This lower-energy anti intermediate undergoes a syn-elimination to deliver the (E)-alkene. Conditions that promote this equilibration, such as higher reaction temperatures or the presence of lithium salts, tend to enhance (E)-selectivity.[2]
Caption: Thermodynamic Control in the Horner-Wadsworth-Emmons Reaction.
2.2. The Kinetic Path to (Z)-Alkenes: The Still-Gennari Modification
While this compound is optimized for (E)-alkene synthesis, understanding the principles of (Z)-selectivity is crucial for a complete synthetic strategy. The Still-Gennari modification achieves this by shifting the reaction from thermodynamic to kinetic control.[8] This is accomplished by using phosphonates with highly electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in conjunction with strongly dissociating bases (e.g., KHMDS) and crown ethers at very low temperatures (-78 °C).[2][9]
The electron-withdrawing groups accelerate the rate of oxaphosphetane elimination, making it irreversible and faster than intermediate equilibration.[2] Under these kinetically controlled conditions, the reaction outcome is determined by the initial addition step, which preferentially forms the syn-intermediate, leading directly to the (Z)-alkene.[9]
Caption: Kinetic Control via the Still-Gennari Modification.
Experimental Protocols & Data
The following protocols provide detailed, validated procedures for the application of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[10]
3.1. Protocol 1: Standard (E)-Selective Olefination
This protocol describes a general and reliable procedure for the synthesis of (E)-γ,δ-unsaturated esters using sodium hydride, a common and effective base.[5][7]
Materials:
-
This compound (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature.
-
Base Suspension: Add sodium hydride (1.2 equiv) to the flask. Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum. Suspend the washed NaH in anhydrous THF.
-
Carbanion Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of this compound (1.1 equiv) in anhydrous THF dropwise via syringe.
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure (E)-alkene.
3.2. Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
For aldehydes bearing base-sensitive functional groups, the Masamune-Roush conditions provide a milder alternative to strong bases like NaH or n-BuLi.[3]
Materials:
-
This compound (1.1 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.2 equiv)
-
Amine Base (e.g., Triethylamine (Et₃N) or DBU) (1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Acetonitrile (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation: In a flame-dried, inert-atmosphere flask, suspend anhydrous LiCl (1.2 equiv) in anhydrous acetonitrile.
-
Phosphonate Addition: Add this compound (1.1 equiv) to the suspension.
-
Base Addition: Add the amine base (1.2 equiv) to the mixture and stir at room temperature for 30 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 equiv) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
3.3. Representative Data
The HWE reaction using phosphonate esters is a high-yielding and stereoselective process. The following table summarizes typical outcomes.
| Aldehyde | Phosphonate Reagent | Base/Conditions | Solvent | Yield (%) | (E)-Selectivity |
| Benzaldehyde | Triethyl phosphonoacetate | LiOH·H₂O | None | >99 | 95:5 |
| 4-Chlorobenzaldehyde | Triethyl 2-phosphonopropionate | LiOH·H₂O | None | 98 | 97:3 |
| Cyclohexanecarboxaldehyde | Ethyl 2-(diisopropylphosphono)propionate | LiOH·H₂O | None | 97 | 88:12 |
| Aromatic Aldehyde | This compound | NaH | THF | High | >95:5 (Typical) |
| Aliphatic Aldehyde | This compound | LiCl / DBU | MeCN | High | >90:10 (Typical) |
Data adapted from representative procedures.[11]
Conclusion and Outlook
This compound is a highly effective reagent for the stereoselective synthesis of (E)-γ,δ-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The operational simplicity, mild reaction conditions, high yields, excellent stereoselectivity, and straightforward purification make this methodology a preferred choice in both academic research and industrial drug development.[1] By understanding the mechanistic principles that govern stereoselectivity and selecting the appropriate reaction conditions—from standard NaH protocols to milder Masamune-Roush conditions for sensitive substrates—researchers can reliably construct complex molecular frameworks with precise control over double bond geometry.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 3-(diethoxyphosphoryl)propanoate in Horner-Wadsworth-Emmons Reactions with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of alkenes.[1][2] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene and a water-soluble phosphate byproduct.[3][4] This offers a significant advantage over the traditional Wittig reaction, as the purification of the desired alkene is often simplified.[2]
Specifically, the use of ethyl 3-(diethoxyphosphoryl)propanoate as the phosphonate reagent in reactions with aromatic aldehydes is of particular interest in medicinal chemistry and drug development. The resulting products, α,β-unsaturated esters, are valuable structural motifs found in a wide array of biologically active molecules and natural products.[5][6] These compounds can serve as Michael acceptors, radical scavengers, or antioxidants, and their derivatives have shown promise as anticancer and anti-inflammatory agents.[5][7][8]
This guide provides a comprehensive overview of the reaction between this compound and aromatic aldehydes, including a detailed mechanistic explanation, step-by-step experimental protocols, and insights into reaction optimization and troubleshooting.
Mechanistic Insights: A Stepwise Visualization
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism, which is key to understanding and controlling the reaction outcome. The key steps are:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, creating a nucleophilic phosphonate carbanion.[3][9] The acidity of this proton is enhanced by the electron-withdrawing phosphonate and ester groups.[9][10]
-
Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[3][11] This is the rate-limiting step of the reaction.[3]
-
Oxaphosphetane Formation: The resulting tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[9][11]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a dialkyl phosphate salt.[1][11] This elimination is driven by the formation of the very stable phosphorus-oxygen double bond.[12]
The reaction with stabilized phosphonates like this compound generally favors the formation of the (E)-alkene (trans isomer).[3][4] This stereoselectivity is attributed to the thermodynamic stability of the intermediates leading to the (E)-product.[2][4]
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Experimental Protocol: A General Procedure
This protocol outlines a general method for the reaction of this compound with a representative aromatic aldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere.[13] |
| Aromatic Aldehyde | ≥98% | Commercially Available | Purify by distillation or recrystallization if necessary. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly flammable and reactive. Handle with extreme care. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Dry over sodium/benzophenone or use a solvent purification system. |
| Saturated Ammonium Chloride (NH4Cl) Solution | Reagent Grade | - | |
| Ethyl Acetate (EtOAc) | Reagent Grade | - | |
| Brine (Saturated NaCl Solution) | Reagent Grade | - | |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | - | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Protocol:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Phosphonate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH slurry at 0 °C (ice bath).
-
Carbanion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
Caption: Experimental Workflow for the HWE Reaction.
Reaction Optimization and Troubleshooting
The success of the Horner-Wadsworth-Emmons reaction can be influenced by several factors. The following table provides guidance on optimizing reaction conditions and troubleshooting common issues.
| Parameter | Recommendation | Rationale and Troubleshooting |
| Base | Sodium hydride (NaH) is commonly used. Milder bases like DBU with LiCl can be employed for base-sensitive substrates.[3] | NaH is a strong, non-nucleophilic base that effectively deprotonates the phosphonate. If the aldehyde is prone to side reactions, consider using milder conditions. Incomplete deprotonation can lead to low yields. |
| Solvent | Anhydrous THF or DME are standard choices.[4] | Aprotic polar solvents are necessary to solvate the intermediates and prevent quenching of the carbanion. Ensure the solvent is rigorously dried to avoid deactivating the base and carbanion. |
| Temperature | Carbanion formation is often done at 0°C to room temperature, while the reaction with the aldehyde is typically started at 0°C and then warmed to room temperature.[3] | Lower temperatures can improve stereoselectivity but may require longer reaction times. Running the reaction at elevated temperatures can sometimes lead to side products. |
| Stereoselectivity | The reaction generally favors the (E)-isomer.[3] | For aromatic aldehydes, the (E)-selectivity is often very high.[3] If the (Z)-isomer is desired, the Still-Gennari modification using a trifluoroethyl phosphonate and specific base/solvent conditions (KHMDS, 18-crown-6 in THF) can be employed.[3][11] |
| Purification | Flash column chromatography is the most common method.[1] | The dialkyl phosphate byproduct is water-soluble and can be largely removed during the aqueous workup.[2] However, chromatography is usually necessary to separate the product from any unreacted starting materials or minor byproducts. |
Scope and Limitations
The Horner-Wadsworth-Emmons reaction with this compound is a versatile method that is compatible with a wide range of aromatic aldehydes.
Scope:
-
Electron-donating and electron-withdrawing groups: The reaction is generally tolerant of various substituents on the aromatic ring, including both electron-donating (e.g., methoxy, alkyl) and electron-withdrawing (e.g., nitro, cyano) groups.
-
Heterocyclic aldehydes: Aromatic aldehydes containing heteroatoms, such as pyridine, furan, and thiophene, are also suitable substrates.
-
Steric hindrance: While highly hindered aldehydes may react more slowly, the reaction is generally less sensitive to steric hindrance compared to the standard Wittig reaction.[1]
Limitations:
-
Ketones: While the HWE reaction can be used with ketones, the reactivity is generally lower than with aldehydes.
-
Highly acidic or basic functional groups: The presence of other acidic protons in the aldehyde substrate can lead to competitive deprotonation by the base. Similarly, basic functional groups in the aldehyde may interfere with the reaction.
-
Enolizable aldehydes: Aldehydes that are prone to enolization under basic conditions may lead to side reactions and lower yields.
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound with aromatic aldehydes is a powerful and reliable tool for the synthesis of α,β-unsaturated esters. By understanding the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently generate a diverse range of these valuable compounds for applications in drug discovery and materials science. The ease of purification and high (E)-stereoselectivity make this reaction a preferred method in many synthetic campaigns.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 13. chembk.com [chembk.com]
Application Note: Synthesis of Trisubstituted α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction with Aliphatic Ketones
Abstract
The Horner-Wadsworth-Emmons (HWE) reaction is a foundational olefination method in modern organic synthesis, prized for its reliability and stereocontrol in forming carbon-carbon double bonds.[1] This application note provides a comprehensive technical guide for the reaction between ethyl 3-(diethoxyphosphoryl)propanoate and various aliphatic ketones. We delve into the underlying mechanism, provide a validated, step-by-step protocol, and offer expert insights into process optimization and troubleshooting. The resulting α,β-unsaturated esters are valuable intermediates in the synthesis of complex molecular architectures and serve as key building blocks in pharmaceutical development.[2] This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of trisubstituted alkenes.
Introduction and Scientific Rationale
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[1] These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a broader range of carbonyl compounds, including sterically hindered or enolizable ketones.[3] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup, simplifying product purification.[4][5]
The reagent at the core of this protocol, this compound, is a "stabilized" ylide precursor. The presence of the ester group alpha to the phosphonate delocalizes the negative charge of the carbanion, increasing its stability.[6] This stabilization has a profound and predictable influence on the reaction's stereochemical outcome. For reactions with aldehydes, this typically results in high selectivity for the thermodynamically favored (E)-alkene.[3] However, the stereoselectivity with ketones can be less pronounced and is influenced by the steric environment of the substrates.[1][2]
This protocol is designed to be a self-validating system, providing clear benchmarks for reaction progress, product identification, and purity assessment, thereby ensuring trustworthy and reproducible results.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through a well-defined sequence of steps. Understanding this mechanism is critical for rational troubleshooting and optimization.
-
Deprotonation: A suitable base abstracts the acidic α-proton from the phosphonate ester, generating a resonance-stabilized phosphonate carbanion. The choice of base is crucial; strong, non-nucleophilic bases like sodium hydride (NaH) are typically employed.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aliphatic ketone. This addition, which is often the rate-limiting step, forms an intermediate betaine.[1]
-
Oxaphosphetane Formation & Elimination: The betaine intermediate undergoes intramolecular cyclization to form a four-membered oxaphosphetane ring. This ring structure is unstable and rapidly collapses, eliminating a stable dialkyl phosphate salt and forming the desired C=C double bond.[5]
The preferential formation of the (E)-isomer with stabilized ylides is attributed to thermodynamic control. The intermediates have the opportunity to equilibrate to the sterically less hindered arrangement before the final elimination step occurs, which places the larger substituents on opposite sides of the newly formed double bond.[1][4]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes: One-Pot Synthesis Using Ethyl 3-(diethoxyphosphoryl)propanoate
Introduction
In modern synthetic organic chemistry, the pursuit of efficiency, sustainability, and elegance has elevated the status of one-pot reactions.[1][2] These strategies, which involve the sequential transformation of a substrate through multiple reaction steps in a single vessel, offer significant advantages by reducing solvent waste, minimizing laborious purification of intermediates, and saving time and resources.[3][4][5] Ethyl 3-(diethoxyphosphoryl)propanoate is a cornerstone reagent for such processes, primarily serving as a precursor for a stabilized phosphonate carbanion in the Horner-Wadsworth-Emmons (HWE) reaction.[6]
This phosphonate ester is particularly valuable because its resulting carbanion is more nucleophilic and less basic than corresponding Wittig ylides, and the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, greatly simplifying product purification.[6][7] The primary utility of this reagent lies in its ability to reliably generate (E)-α,β-unsaturated esters from a wide range of aldehydes.[8][9]
These application notes provide detailed protocols for two powerful one-pot synthetic strategies utilizing this compound:
-
Direct One-Pot Synthesis of (E)-Ethyl Alkenoates: A fundamental HWE olefination protocol.
-
Tandem One-Pot HWE/Lactonization for Coumarin Synthesis: An advanced application demonstrating the power of sequential reactions to build complex heterocyclic scaffolds.
Core Application: One-Pot Synthesis of (E)-Ethyl Alkenoates via Horner-Wadsworth-Emmons Olefination
The HWE reaction is a highly reliable method for carbon-carbon double bond formation.[6][10] The reaction begins with the deprotonation of the phosphonate at the α-carbon, followed by nucleophilic attack of the resulting carbanion on an aldehyde or ketone. This forms an intermediate oxaphosphetane, which then collapses to yield the alkene and a phosphate salt.[6][11] The use of a stabilized phosphonate, such as this compound, thermodynamically favors the formation of the (E)-alkene isomer.[7][9]
Causality and Experimental Rationale
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for irreversibly deprotonating the phosphonate ester. The evolution of hydrogen gas provides a visual indicator of carbanion formation. Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF, and are often preferred for base-sensitive substrates.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. It is aprotic and effectively solvates the intermediate species without interfering with the reaction.
-
Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent addition of the aldehyde and reaction at room temperature or with gentle heating ensures a smooth and complete conversion.
Workflow Diagram: One-Pot HWE Reaction
References
- 1. One-pot synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent developments in one-pot stepwise synthesis (OPSS) of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis: Significance and symbolism [wisdomlib.org]
- 4. Pot economy and one-pot synthesis - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02913A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine your reaction for maximal yield and stereoselectivity.
A Primer on the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-stereoselectivity.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][3] Key advantages over the related Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][4][5]
The generalized mechanism involves three key steps:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a nucleophilic phosphonate carbanion.[1][3]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1][6]
-
Elimination: This intermediate collapses through an oxaphosphetane-like transition state to yield the alkene and a phosphate salt.[1][6]
dot graph HWE_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Phosphonate [label="Phosphonate Ester"]; Base [label="Base"]; Carbanion [label="Phosphonate Carbanion"]; Aldehyde [label="Aldehyde/Ketone"]; Intermediate [label="Tetrahedral Intermediate"]; Oxaphosphetane [label="Oxaphosphetane"]; Alkene [label="Alkene"]; Phosphate [label="Phosphate Byproduct"];
Phosphonate -> Carbanion [label="Deprotonation"]; Base -> Carbanion; Carbanion -> Intermediate [label="Nucleophilic Addition"]; Aldehyde -> Intermediate; Intermediate -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Phosphate; } केंदot Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your HWE reaction, providing both diagnostic questions and actionable solutions.
Issue 1: Low or No Product Yield
Question: I'm not getting any, or very little, of my desired alkene. What could be the problem?
Low yield is a common issue that can stem from several factors, from incomplete deprotonation of the phosphonate to decomposition of your starting materials.
Possible Causes & Solutions:
-
Ineffective Deprotonation: The acidity of the α-proton on the phosphonate is crucial. If your phosphonate has electron-donating groups, a stronger base may be required.[7]
-
Solution: Switch to a stronger base. If you are using a mild base like NaOEt or K₂CO₃ with little success, consider more potent options like sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi).[2][7] For base-sensitive substrates, the Masamune-Roush conditions using lithium chloride (LiCl) and an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be effective.[1][3]
-
-
Reaction Temperature is Too Low: While some HWE reactions proceed well at low temperatures, others require thermal energy to overcome the activation barrier.[7]
-
Steric Hindrance: Bulky groups on either the phosphonate reagent or the carbonyl compound can significantly slow down the reaction.[7]
-
Solution: Increase the reaction time and/or the concentration of the reactants. In some cases, a less sterically hindered phosphonate reagent might be necessary.
-
-
Decomposition of Reactants: Your aldehyde or ketone may be sensitive to the basic reaction conditions, leading to side reactions like enolization or aldol condensation.
| Base | Typical Substrates | Conditions |
| NaH | General purpose | THF or DME, 0°C to RT |
| n-BuLi | Less acidic phosphonates | THF, -78°C to 0°C |
| KHMDS | Often used in Still-Gennari | THF, -78°C |
| LiCl/DBU | Base-sensitive substrates | Acetonitrile, RT |
| K₂CO₃ | Activated phosphonates | Methanol or Acetonitrile, RT to reflux |
Table 1: Common bases for the HWE reaction and their typical applications.
Issue 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Question: My reaction is producing a mixture of E and Z isomers, but I need predominantly the E-alkene. How can I improve the selectivity?
The HWE reaction generally favors the formation of the thermodynamically more stable E-alkene.[1][9] However, several factors can influence the final isomeric ratio.
Possible Causes & Solutions:
-
Reaction Conditions Favoring the Z-Isomer: Certain conditions can kinetically favor the Z-isomer.
-
Solution 1 (Cation Choice): The choice of metal cation can have a significant impact. Lithium and sodium bases generally favor the formation of the E-alkene, while potassium bases can sometimes lead to higher proportions of the Z-isomer.[7][8]
-
Solution 2 (Temperature): Higher reaction temperatures tend to increase E-selectivity.[1][7] This is because higher temperatures allow the intermediates to equilibrate to the more stable thermodynamic pathway leading to the E-alkene.[9]
-
-
Insufficient Equilibration of Intermediates: For high E-selectivity, the initial addition of the phosphonate carbanion to the aldehyde should be reversible, allowing for equilibration to the thermodynamically favored anti-oxaphosphetane intermediate.[9]
-
Solution: Ensure the reaction is allowed to stir for a sufficient amount of time to allow for this equilibration. A higher reaction temperature can also facilitate this process.[1]
-
Question: I actually want the Z-alkene. How can I reverse the selectivity?
Achieving high Z-selectivity requires moving away from thermodynamic control and into a kinetically controlled regime.
The Still-Gennari Modification:
This is the most reliable method for obtaining Z-alkenes.[3][9][10] It employs two key modifications:
-
Electron-Withdrawing Phosphonates: Instead of the typical diethyl or dimethyl phosphonates, the Still-Gennari modification uses phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates.[3][10][11] These groups accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration and locking in the kinetic Z-product.[3]
-
Strongly Dissociating Conditions: The reaction is run with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in THF at low temperatures (-78°C).[1][9][10] These conditions promote the formation of the kinetic product.
dot graph Still_Gennari { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Start [label="Aldehyde + \nElectron-Withdrawing Phosphonate"]; Conditions [label="KHMDS, 18-crown-6\nTHF, -78°C"]; Kinetic_Intermediate [label="Kinetic Intermediate\n(Erythro)"]; Z_Alkene [label="Z-Alkene"];
Start -> Kinetic_Intermediate; Conditions -> Kinetic_Intermediate; Kinetic_Intermediate -> Z_Alkene [label="Rapid Elimination"]; } केंदot Caption: Key elements of the Still-Gennari modification for Z-alkene synthesis.
Issue 3: Difficulty with Product Purification
Question: I'm having trouble separating my product from the reaction byproducts. Any tips?
A key advantage of the HWE reaction is the water-soluble nature of the phosphate byproduct, which should simplify purification.[1][5] If you're still facing challenges, consider the following:
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials, particularly the phosphonate ester, can co-elute with the product during chromatography.
-
Solution: Ensure the reaction has gone to completion using thin-layer chromatography (TLC) before workup. If necessary, add a slight excess of the less expensive reagent (usually the aldehyde or ketone) to consume all of the phosphonate.
-
-
Improper Workup: The phosphate byproduct needs to be effectively removed.
-
Byproduct from Base: If you used a strong organometallic base like n-BuLi, quenching and workup must be done carefully.
-
Solution: Ensure the reaction is quenched at low temperature before warming to room temperature.
-
-
Product Instability: The desired alkene might be unstable to the purification conditions (e.g., silica gel chromatography).
Frequently Asked Questions (FAQs)
Q1: How do I prepare the phosphonate ester reagent? The most common method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[3][4]
Q2: Can I use ketones in the HWE reaction? Yes, one of the advantages of the HWE reaction is that the more nucleophilic phosphonate carbanions can react with ketones, even sterically hindered ones that are often unreactive in the Wittig reaction.[3][13] However, stereoselectivity with ketones can be lower than with aldehydes.[1]
Q3: What is the role of the electron-withdrawing group on the phosphonate? An electron-withdrawing group (like an ester or cyano group) alpha to the phosphorus is essential. It increases the acidity of the α-protons, facilitating deprotonation to form the carbanion, and it is necessary for the final elimination step to occur.[1][14]
Q4: What are some common solvents for the HWE reaction? Aprotic polar solvents like tetrahydrofuran (THF) and dimethoxyethane (DME) are most commonly used.[4][7] The choice of solvent can sometimes influence the stereochemical outcome.
Q5: My aldehyde is very precious. Can I use the phosphonate as the limiting reagent? Yes, you can adjust the stoichiometry based on the availability and cost of your starting materials. However, ensure that the base used is proportional to the amount of phosphonate to ensure complete deprotonation.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
Purification of products from Ethyl 3-(diethoxyphosphoryl)propanoate reactions
A Senior Application Scientist's Guide to Troubleshooting the Purification of Products from Ethyl 3-(diethoxyphosphoryl)propanoate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide focuses on the critical, yet often challenging, phase of purifying products derived from the Horner-Wadsworth-Emmons (HWE) reaction, specifically involving the reagent this compound. The HWE reaction is a cornerstone of modern organic synthesis for creating α,β-unsaturated esters, valued for its reliability and stereocontrol.[1][2] However, even robust reactions present purification hurdles.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide not just solutions, but a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: What are the primary species I need to separate from my desired α,β-unsaturated ester product after the reaction?
After a typical HWE reaction using this compound, your crude product mixture will likely contain:
-
Desired Product: The target (E)-α,β-unsaturated ester.
-
Phosphonate Byproduct: A water-soluble dialkyl phosphate salt (e.g., diethyl phosphate salt).[2][3][4][5] This is the primary byproduct.
-
Unreacted Starting Materials: Residual this compound and the aldehyde or ketone coupling partner.
-
Base: The base used for the deprotonation (e.g., NaH, K2CO3, DBU).
-
Side-Products: Potentially isomers of your product (Z-isomer) or products from side-reactions of your starting materials, especially if they are base-sensitive.
Troubleshooting Guide: From Workup to Pure Product
Aqueous Workup & Extraction Issues
Q2: My reaction mixture formed a thick, persistent emulsion during the aqueous extraction. How can I resolve this?
Causality: Emulsions are common when residual base saponifies esters or when fine particulates are present, stabilizing the oil-in-water interface. Vigorous shaking of the separatory funnel is a frequent cause.[6]
Solutions:
-
Increase Ionic Strength: Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Gentle Agitation: In the future, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Filtration: Filter the entire emulsified mixture through a pad of a filter aid like Celite® or a plug of glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to several hours) can lead to phase separation.
Q3: I performed several water washes, but I still see a polar, UV-active spot at the baseline of my TLC plate. What is it and why won't it go away?
Causality: That baseline spot is almost certainly the dialkyl phosphate salt byproduct. While it is considered "water-soluble," its solubility can be limited, and it can be tenaciously retained in the organic layer, especially if the organic solvent has some polarity (like ethyl acetate).
Solutions:
-
Acidic Wash: Perform a wash with a dilute, weak acid like saturated aqueous ammonium chloride (NH4Cl).[7] This ensures the phosphate salt is fully protonated or in a salt form that is more readily partitioned into the aqueous layer.
-
Multiple, Small-Volume Washes: Three washes with smaller volumes of water are more effective at removing water-soluble impurities than a single wash with a large volume.
-
Solvent Choice: If using ethyl acetate as the extraction solvent, consider switching to a less polar solvent like dichloromethane (DCM) or diethyl ether for the initial extraction, which will be less likely to retain the highly polar salt. You can then switch back to your desired solvent after the washes.
Chromatography Purification Challenges
Q4: My desired product is co-eluting with the unreacted phosphonate starting material during column chromatography. How can I improve the separation?
Causality: The starting phosphonate ester is significantly more polar than the α,β-unsaturated ester product. However, if the polarity difference is not vast, or if the column is overloaded or run with a solvent system that is too polar, co-elution can occur.
Solutions:
-
Optimize the Solvent System: The key is to use a less polar mobile phase. A shallow gradient of ethyl acetate in hexanes (or petroleum ether) is typically effective. See the table below for starting points.
-
Increase Column Resolution: Use a longer column and a finer grade of silica gel (e.g., 230-400 mesh). Ensure you are not overloading the column; a general rule is to load no more than 1-5% of the silica gel mass.
-
Drive the Reaction to Completion: The best solution is often to avoid the problem. Ensure your reaction has gone to completion by monitoring with TLC. If necessary, add a slight excess (1.1-1.2 equivalents) of the phosphonate reagent to consume all of the limiting aldehyde/ketone.
| Product Characteristics | Recommended Starting Eluent (Hexane/Ethyl Acetate) | Notes |
| Simple, non-polar aliphatic esters | 98:2 to 95:5 | Increase polarity slowly if product Rf is too high. |
| Aromatic or more functionalized esters | 90:10 to 85:15 | The starting phosphonate will require a much more polar system to elute. |
| Highly polar esters with additional functional groups | 80:20 to 70:30 | Be mindful of potential band broadening. |
Q5: My product appears to be decomposing on the silica gel column, resulting in streaking and low recovery. What should I do?
Causality: Standard silica gel is slightly acidic and can catalyze the decomposition of sensitive compounds, such as certain conjugated systems or molecules with acid-labile protecting groups.
Solutions:
-
Deactivate the Silica: Neutralize the silica gel by preparing your column slurry in the eluent containing a small amount of a volatile base, typically ~1% triethylamine (NEt₃). This is highly effective for preventing decomposition of base-stable compounds.
-
Switch the Stationary Phase: Consider using a different stationary phase altogether.
-
Alumina (Neutral or Basic): An excellent alternative for compounds sensitive to acid.
-
Reverse-Phase Chromatography (C18): If the product is sufficiently non-polar, purification on a C18 column using solvents like acetonitrile/water or methanol/water can be a very effective, albeit more expensive, alternative.
-
-
Minimize Contact Time: Run the column "flashier" (with slightly higher pressure) to reduce the time the compound spends on the stationary phase.
Workflow & Protocols
Standard Post-HWE Reaction Workup Protocol
This protocol is a reliable starting point for most HWE reactions using this compound.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to 0 °C in an ice-water bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining base and anionic species.[7] Stir for 5-10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether, or DCM).[7]
-
Extract the Product: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.
-
Wash the Organic Layer:
-
Wash the combined organic layers with deionized water (1 x volume).
-
Wash with a saturated aqueous solution of NaCl (brine) (1 x volume). This helps to remove residual water and break any emulsions.[6]
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify: Purify the resulting crude oil or solid by flash column chromatography using the guidelines discussed above.
Troubleshooting Flowchart
Below is a decision-making workflow to guide your purification strategy after the initial workup.
Caption: Troubleshooting workflow for HWE product purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Olefination
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) olefination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their HWE reactions. Here, you will find in-depth technical guidance in a question-and-answer format, addressing specific challenges you may encounter during your experiments.
Troubleshooting Guide for Low HWE Olefination Yields
Low product yield is a common issue in HWE olefinations. The following section provides a structured approach to identifying and resolving the root causes of this problem.
Question 1: My HWE reaction is not proceeding to completion, resulting in a low yield of the desired alkene. What are the potential causes and how can I address them?
Answer:
Failure of an HWE reaction to reach completion is often multifaceted, stemming from issues with deprotonation, reactant stability, or reaction kinetics. A systematic evaluation of the reaction parameters is crucial for improving the yield.
Potential Causes and Solutions:
-
Ineffective Deprotonation of the Phosphonate Reagent: The first step of the HWE reaction is the deprotonation of the phosphonate to form a nucleophilic carbanion.[1] If the base used is not strong enough to deprotonate the phosphonate efficiently, the reaction will not proceed.
-
Explanation: The acidity of the α-proton of the phosphonate is influenced by the electron-withdrawing group (EWG) attached to it. Phosphonates with weaker EWGs require stronger bases for complete deprotonation.
-
Solution:
-
Select a stronger base: If you are using a relatively weak base, consider switching to a stronger one. Common choices include sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi).[2]
-
Verify base quality: Ensure that the base is not old or degraded. For instance, NaH can become passivated by a layer of sodium hydroxide. It is recommended to use freshly opened or properly stored bases.
-
-
-
Low Reactivity of the Carbonyl Compound: Steric hindrance around the carbonyl group of the aldehyde or ketone can significantly slow down the nucleophilic attack by the phosphonate carbanion, which is the rate-limiting step.[1]
-
Explanation: Bulky substituents on or near the carbonyl group can impede the approach of the nucleophile.
-
Solution:
-
Increase reaction temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[2] However, be mindful that higher temperatures can sometimes negatively impact stereoselectivity.[1][3]
-
Prolong the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer duration until the starting material is consumed.[2]
-
-
-
Decomposition of Reactants or Intermediates: Base-sensitive functional groups on either the phosphonate reagent or the carbonyl substrate can lead to side reactions and decomposition, thereby reducing the yield.[2]
-
Explanation: Strong bases can react with other functional groups present in the molecules, leading to undesired byproducts.
-
Solution:
-
Employ milder reaction conditions: For base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine, can be highly effective.[2][4][5]
-
Protect sensitive functional groups: If your substrate contains functional groups that are incompatible with the basic conditions, consider protecting them before the HWE reaction and deprotecting them in a subsequent step.[2]
-
-
Experimental Protocol for a Standard HWE Reaction:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate reagent (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 equivalents) portion-wise. Stir the mixture for 30-60 minutes at this temperature.
-
Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring its progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Workup: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography.
Question 2: I am observing the formation of significant byproducts in my HWE reaction. How can I improve the selectivity and minimize these unwanted products?
Answer:
Byproduct formation in HWE reactions can arise from several sources, including side reactions of the starting materials, decomposition of intermediates, or lack of stereoselectivity. Pinpointing the cause is key to optimizing the reaction for a cleaner product profile.
Common Byproducts and Their Mitigation:
-
β-Hydroxyphosphonate Formation: In the absence of a sufficiently strong electron-withdrawing group on the phosphonate, the elimination step to form the alkene can be slow or may not occur, leading to the accumulation of the β-hydroxyphosphonate intermediate.[1]
-
Explanation: The EWG is crucial for stabilizing the developing negative charge during the elimination of the phosphate byproduct.
-
Solution:
-
Use a phosphonate with a stronger EWG: If possible, modify your phosphonate reagent to include a more potent EWG (e.g., a cyano group instead of an ester).
-
Promote elimination: In some cases, the isolated β-hydroxyphosphonate can be converted to the desired alkene by treatment with a reagent like diisopropylcarbodiimide.[1]
-
-
-
Poor E/Z Stereoselectivity: The HWE reaction generally favors the formation of the (E)-alkene, but reaction conditions can significantly influence the stereochemical outcome.[1][3]
-
Explanation: The formation of the thermodynamically more stable (E)-alkene is typically favored at higher temperatures where the intermediates can equilibrate.[1][6] Conversely, kinetic control at lower temperatures can sometimes lead to the (Z)-isomer.
-
Solution:
-
Optimize reaction temperature: For higher (E)-selectivity, running the reaction at room temperature or slightly elevated temperatures can be beneficial.[1][2] For (Z)-selectivity, lower temperatures (-78 °C) are often employed, sometimes in combination with specific reagents (Still-Gennari modification).[7][8]
-
Choice of cation: The counter-ion of the base can influence stereoselectivity. Lithium salts generally favor the formation of (E)-alkenes more than sodium or potassium salts.[1][3]
-
Still-Gennari Modification for (Z)-alkenes: To favor the formation of (Z)-alkenes, phosphonates with electron-withdrawing groups like trifluoroethyl esters are used in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6.[7][8][9]
-
-
Troubleshooting Workflow for Low Yield in HWE Olefination
Caption: A flowchart for troubleshooting low yields in HWE reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of running an HWE olefination.
Question 3: How do I select the appropriate base for my HWE reaction?
Answer:
The choice of base is critical and depends on the acidity of the phosphonate reagent and the sensitivity of your substrates.
| Base Category | Examples | pKa of Conjugate Acid | Typical Substrates |
| Strong Bases | NaH, LDA, n-BuLi, LHMDS, KHMDS | ~35-50 | Stabilized phosphonates (e.g., with ester or cyano groups) |
| Moderate Bases | NaOMe, t-BuOK | ~16-19 | More acidic phosphonates |
| Mild Bases (with additives) | DBU, Et₃N (with LiCl or MgBr₂) | ~12-13 (amine) | Base-sensitive aldehydes and phosphonates |
Key Considerations:
-
Phosphonate Acidity: The more electron-withdrawing the group on the phosphonate, the more acidic the α-proton, and a weaker base can be used.
-
Substrate Stability: For substrates with base-labile functional groups (e.g., epoxides, certain esters), strong bases should be avoided. The Masamune-Roush or similar mild conditions are preferable.[2][5]
-
Stereoselectivity: The cation of the base can influence the E/Z ratio. Lithium bases often provide higher E-selectivity.[1][3] For Z-selectivity, potassium bases like KHMDS are used in the Still-Gennari modification.[7][8]
Question 4: What is the role of the phosphonate reagent's structure in determining the reaction outcome?
Answer:
The structure of the phosphonate reagent has a profound impact on both the reactivity and stereoselectivity of the HWE reaction.
-
Electron-Withdrawing Group (EWG): As mentioned, the EWG (e.g., -CO₂R, -CN, -COR) is essential for stabilizing the phosphonate carbanion and facilitating the final elimination step.[1] The strength of the EWG influences the acidity of the α-proton and thus the choice of base.
-
Steric Bulk: Increasing the steric bulk of the phosphonate can enhance E-alkene selectivity.[1]
-
Phosphonate Esters: The nature of the ester groups on the phosphorus atom can dramatically alter stereoselectivity. The Still-Gennari modification utilizes bis(2,2,2-trifluoroethyl) phosphonates to achieve high Z-selectivity due to the strong electron-withdrawing nature of the fluoroalkyl groups.[7][8][9]
Question 5: How can I purify my phosphonate reagent before use?
Answer:
The purity of the phosphonate reagent is crucial for a successful HWE reaction. Impurities can interfere with the reaction and lead to byproducts.
-
Synthesis of Phosphonates: Phosphonates are commonly synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[4]
-
Purification Techniques:
-
Distillation: For liquid phosphonates, vacuum distillation is a common purification method.
-
Crystallization: Solid phosphonates can be purified by recrystallization from an appropriate solvent system.
-
Column Chromatography: Silica gel chromatography can be used to purify phosphonates, although care must be taken as some phosphonates can be sensitive to silica.
-
Aqueous Wash: The dialkylphosphate salt byproduct from the HWE reaction is water-soluble and can be easily removed by an aqueous workup.[1][4][10]
-
HWE Reaction Mechanism
Caption: The general mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (PDF) Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis (2021) | Dávid Roman | 37 Citations [scispace.com]
- 6. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Ethyl 3-(diethoxyphosphoryl)propanoate Reactions
Welcome to the technical support center for Ethyl 3-(diethoxyphosphoryl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent, primarily in the context of the Horner-Wadsworth-Emmons (HWE) reaction. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.
Introduction to this compound in Synthesis
This compound is a key reagent in organic synthesis, most notably for the construction of α,β-unsaturated esters via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction offers significant advantages over the traditional Wittig reaction, including generally higher (E)-stereoselectivity and the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][2][3][4][5] The choice of base is a critical parameter that profoundly influences the reaction's success, affecting yield, stereoselectivity, and the potential for side reactions.[6][7]
This guide will explore the nuances of base selection and other critical reaction parameters to help you navigate the complexities of your experiments.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired α,β-unsaturated ester is one of the most common frustrations. The root cause often lies in the initial deprotonation step.
Question: My HWE reaction with this compound is not working. What are the likely causes and how can I fix it?
Answer:
Several factors can contribute to a low or no yield. Let's break down the potential causes and their solutions in a logical workflow.
1. Ineffective Deprotonation: The acidity of the α-proton in this compound is crucial. The base you choose must be strong enough to efficiently generate the phosphonate carbanion.[2][8]
-
Weak Base Issues: If you are using a weak base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) and observing no reaction, it's likely the base is not strong enough for efficient deprotonation, especially at lower temperatures.[6] While weaker bases can be effective in some cases, particularly with more acidic phosphonates, stronger bases are often required.[9][10]
-
Solution - Stronger Bases: Switch to a stronger base such as sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi).[6][8] NaH is a common and effective choice for this reagent.[3][11]
2. Reaction Temperature is Too Low: The rate of carbanion formation and subsequent reaction with the carbonyl compound is temperature-dependent.
-
Problem Identification: Reactions carried out at very low temperatures (e.g., -78 °C) may proceed very slowly.
-
Solution - Temperature Optimization: While the initial deprotonation is often performed at 0 °C, allowing the reaction to slowly warm to room temperature after the addition of the aldehyde or ketone can increase the reaction rate and improve yields.[1][2][8] Some reactions may even benefit from gentle heating.[8]
3. Hydrolysis of the Phosphonate Ester: Phosphonate esters are susceptible to hydrolysis under strongly basic or acidic conditions, which can be a problem during the reaction or aqueous workup.[12][13][14]
-
Preventative Measures:
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor (E/Z) Stereoselectivity
The HWE reaction is renowned for its high (E)-selectivity.[4][10][15] However, reaction conditions can significantly impact the isomeric ratio of the product.
Question: I am obtaining a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity of my reaction?
Answer:
Achieving high (E)-selectivity is dependent on allowing the reaction intermediates to equilibrate to the thermodynamically more stable trans-oxaphosphetane intermediate.[4]
Factors Influencing Stereoselectivity:
-
Cation Effect: The nature of the metal cation associated with the phosphonate enolate plays a significant role. Lithium, sodium, and potassium salts can influence the stereochemical outcome.[4][6] For many systems, sodium and potassium bases provide excellent (E)-selectivity.
-
Temperature: Higher reaction temperatures generally favor the formation of the (E)-isomer by ensuring the intermediates can equilibrate.[4] Reactions run at very low temperatures may show decreased selectivity.
-
Base: The choice of base can influence the cation present and thus the stereoselectivity. For instance, using NaH will generate a sodium enolate.
Strategies to Enhance (E)-Selectivity:
| Strategy | Rationale |
| Use NaH or K₂CO₃ | These bases provide sodium or potassium counterions, which often promote high (E)-selectivity.[4][6] |
| Increase Reaction Temperature | Allowing the reaction to proceed at room temperature or slightly above can facilitate the equilibration of intermediates, leading to the thermodynamically favored (E)-product.[4] |
| Solvent Choice | Aprotic solvents like THF or DME are standard and generally provide good results.[3] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which base is the best starting point for a Horner-Wadsworth-Emmons reaction with this compound?
For a reliable starting point, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended.[3][11] It is a strong base that efficiently deprotonates the phosphonate, and the resulting sodium phosphate byproduct is easily removed with an aqueous wash.[1][3][4]
Q2: Can I use a weaker base like potassium carbonate (K₂CO₃)?
Yes, K₂CO₃ can be used and has been shown to be effective, sometimes even more so than sodium carbonate.[9] This is often employed in "greener" protocols using water as a solvent.[10][16] However, its effectiveness can be substrate-dependent, and it may require heating to achieve a reasonable reaction rate.[9] For sensitive substrates that may degrade under stronger basic conditions, K₂CO₃ is a viable option to explore.
Q3: My aldehyde is sensitive to strong bases. What are my options?
For base-sensitive substrates, the Masamune-Roush conditions are an excellent choice.[4][10][17] These conditions typically involve using a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine in the presence of a lithium salt, such as lithium chloride (LiCl). The lithium salt is thought to act as a Lewis acid, increasing the acidity of the phosphonate's α-proton.[17]
Q4: What is the mechanism of the Horner-Wadsworth-Emmons reaction?
The reaction proceeds through a well-established three-step mechanism:[2][10][18]
-
Deprotonation: A base removes the acidic proton alpha to the phosphonate and ester groups, creating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
-
Elimination: This intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate byproduct.
Caption: Simplified mechanism of the HWE reaction.
Part 3: Experimental Protocols
Here are detailed, step-by-step protocols for performing the HWE reaction with this compound using different bases.
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is a robust starting point for most aldehydes.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to suspend the NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the phosphonate anion.[1]
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using Potassium Carbonate (K₂CO₃)
This protocol is suitable for less sensitive substrates and offers a milder alternative.[10]
Materials:
-
This compound
-
Aldehyde
-
Potassium carbonate (K₂CO₃)
-
Water and THF (1:1 mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equivalent) and this compound (1.2 equivalents).
-
Add a 1:1 mixture of THF and water.
-
Add potassium carbonate (2.0-4.5 equivalents) to the mixture.[10]
-
Stir the mixture vigorously at room temperature or heat to reflux (e.g., 50-60 °C) for 2-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated NH₄Cl solution.
-
Separate the phases and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. prezi.com [prezi.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. benchchem.com [benchchem.com]
- 13. Phosphonate - Wikipedia [en.wikipedia.org]
- 14. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
- 16. studylib.net [studylib.net]
- 17. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
Ethyl 3-(diethoxyphosphoryl)propanoate stability and storage conditions
Technical Support Center: Ethyl 3-(diethoxyphosphoryl)propanoate
A Guide for Researchers on Stability, Storage, and Troubleshooting
Welcome to the technical support guide for this compound (CAS: 3699-67-0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable reagent throughout its lifecycle in the lab. We will address common challenges, from receiving and storage to in-experiment troubleshooting, grounding our advice in established chemical principles.
Technical Data Summary
For quick reference, the key stability and storage parameters for this compound are summarized below.
| Parameter | Recommendation | Rationale & Remarks |
| Storage Temperature | Room Temperature | Several suppliers ship and recommend storage at room temperature[1][2]. For long-term storage, refrigeration can slow potential degradation, but ensure the container is sealed to prevent moisture condensation upon warming. |
| Storage Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Nitrogen, Argon). | The primary degradation pathway is hydrolysis. Minimizing exposure to atmospheric moisture is critical[3]. |
| Container | Original, tightly sealed container. | Containers must be resealed carefully after opening to prevent leakage and moisture ingress. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | These materials can catalyze or cause rapid decomposition[4][5][6]. Phosphonate esters are susceptible to both acid- and base-catalyzed hydrolysis[3]. |
| Physical Appearance | Clear, colorless to almost colorless liquid. | A significant change in color (e.g., to yellow or brown) may indicate degradation. |
| Chemical Stability | Stable under recommended storage conditions. | The compound's stability is compromised by moisture, and incompatible materials. |
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing a logical path to identifying and resolving the root cause.
Q1: My reaction yield is unexpectedly low, and I observe new, unidentified peaks in my NMR spectrum. Could my this compound have degraded?
A1: Yes, this is a classic symptom of starting material degradation, most likely due to hydrolysis. Phosphonate esters are susceptible to hydrolysis, which cleaves the P-O-C ester bonds to form phosphonic acids[3].
-
Causality: The phosphorus atom in the phosphonate group is electrophilic and susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions[3]. If your reaction involves aqueous work-ups, acidic or basic reagents, or if the starting material was inadvertently exposed to moisture, hydrolysis can occur. The resulting phosphonic acid byproducts would appear as new signals in both ¹H and, more definitively, ³¹P NMR spectra.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, acquire a ³¹P NMR spectrum of the this compound. A pure sample should show a single, sharp peak at the expected chemical shift. The presence of additional peaks is a strong indicator of hydrolysis or other impurities.
-
Check Reagent Water Content: Ensure all solvents and reagents used are anhydrous, especially if the reaction is sensitive to water.
-
Neutralize Work-up: During aqueous extractions, ensure the pH is as close to neutral as possible to minimize catalyzed hydrolysis[3].
-
Minimize Exposure to Air: Handle the reagent under an inert atmosphere where possible to limit contact with ambient moisture[3].
-
Q2: I believe my compound degraded during purification by column chromatography on standard silica gel. How is this possible?
A2: This is a common and often overlooked issue. Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the hydrolysis of sensitive compounds like phosphonate esters directly on the column[3].
-
Causality: As your compound mixture travels through the column, the prolonged contact with the acidic silica surface, in the presence of even trace amounts of water in the eluent, can be sufficient to cause significant hydrolysis[3].
-
Troubleshooting & Optimization:
-
Use Neutralized Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), followed by flushing with your starting eluent until the pH of the wash is neutral. This deactivates the acidic sites.
-
Consider Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (e.g., C18) column.
-
Minimize Purification Time: Do not let the compound sit on the column for extended periods. Use flash chromatography techniques to expedite the separation.
-
Q3: I'm observing significant batch-to-batch variability in my experimental outcomes. Could the handling and storage of the reagent be the cause?
A3: Absolutely. Inconsistent handling and storage practices are a primary source of variability.
-
Causality: If one batch is opened frequently without proper inert gas backfilling, it will absorb more atmospheric moisture than a freshly opened bottle. This leads to a gradual increase in hydrolysis over time. Similarly, storing the reagent near heat sources or in direct sunlight can accelerate degradation[7][8].
-
Best Practices for Consistency:
-
Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use or short-term-use vials under an inert atmosphere. This protects the main stock from repeated exposure to air and moisture.
-
Maintain a Strict Storage Protocol: Store all aliquots and the main stock in a designated cool, dry, and dark location away from incompatible chemicals[4][7].
-
Log Usage: Keep a log for each bottle, noting the date it was opened and each time it was accessed. This can help trace potential contamination or degradation issues back to a specific timeframe.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term storage (months to years), the ideal condition is in its original, tightly sealed container, with the headspace backfilled with an inert gas like nitrogen or argon. While room temperature is generally acceptable, storing it in a refrigerator at 2-8°C can slow down any potential long-term degradation processes. If refrigerated, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold chemical.
Q2: How should I handle the compound for daily use?
A2: Always handle this compound in a well-ventilated area, preferably a chemical fume hood[7]. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[7][9]. Avoid inhaling any vapors. After drawing a sample, promptly reseal the container, and if possible, flush the headspace with inert gas.
Q3: What are the primary degradation pathways I should be concerned about?
A3: The most significant degradation pathway is hydrolysis of the phosphonate ester bonds (P-O-Et) and the carboxylate ester bond (C-O-Et). Hydrolysis can be catalyzed by acids, bases, or even certain enzymes[3][10][11]. The ultimate hydrolysis products would be 3-phosphonopropanoic acid, ethanol, and phosphate. Thermal decomposition can also occur at elevated temperatures, potentially releasing carbon oxides and phosphorus oxides[5].
Q4: Is the compound particularly sensitive to light or air?
A4: While there is no specific indication of extreme light sensitivity, it is always good practice in chemistry to store reagents in opaque containers or in a dark place to prevent unknown photochemical reactions. The compound is definitively sensitive to air, not because of oxygen, but due to atmospheric moisture, which can cause hydrolysis[3]. Therefore, minimizing exposure to air is crucial.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis via ³¹P NMR Spectroscopy
This protocol provides a reliable method to assess the purity and stability of this compound by detecting the presence of its hydrolyzed byproducts.
Objective: To quantify the extent of hydrolysis in a sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Pipettes
Procedure:
-
Sample Preparation: In a clean, dry vial, dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of CDCl₃.
-
Transfer: Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a standard proton-decoupled ³¹P NMR spectrum.
-
Ensure the spectral width is sufficient to observe both the parent ester and potential phosphonic acid byproducts (a range from +50 ppm to -10 ppm is typically adequate).
-
Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5-10 seconds).
-
-
Data Analysis:
-
The pure this compound should exhibit a single major peak.
-
Hydrolysis products, such as the corresponding phosphonic acid monoester or diacid, will appear as separate peaks at different chemical shifts.
-
Integrate the area of the parent peak and any byproduct peaks. The percentage of hydrolysis can be calculated as: % Hydrolysis = [ (Sum of Integrals of Hydrolysis Peaks) / (Total Integral of All Phosphorus Peaks) ] x 100%
-
Visualized Workflow
Troubleshooting Unexpected Experimental Results
The following diagram outlines a logical workflow for diagnosing issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. This compound | 3699-67-0 [sigmaaldrich.com]
- 2. This compound - CAS:3699-67-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. htdchem.com [htdchem.com]
- 8. Specification for storage and transport of phosphate esters-Chemwin [en.888chem.com]
- 9. phosphonates - Safety [phosphonates.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mastering E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to control the stereochemical outcome of their olefination reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high E or Z selectivity in your experiments.
Introduction: The Stereochemical Challenge
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][2][3] While powerful, controlling the geometry of the resulting alkene (E vs. Z) can be a significant challenge. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][4][5][6] However, many biologically active molecules and complex synthetic intermediates require the presence of the sterically more hindered (Z)-alkene, necessitating specific modifications to the standard HWE protocol.[1][4]
This guide provides a comprehensive overview of the factors influencing E/Z selectivity and offers practical solutions to common issues encountered in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your HWE reactions and provides actionable troubleshooting steps.
Issue 1: Poor E-Selectivity
You are attempting to synthesize an (E)-alkene using a standard HWE protocol, but you are observing a significant amount of the (Z)-isomer in your product mixture.
Underlying Causality: Poor (E)-selectivity often arises from reaction conditions that do not allow for the equilibration of the oxaphosphetane intermediates to the more stable trans-intermediate, which leads to the (E)-alkene.[6] The structure of the phosphonate and the aldehyde, as well as the choice of base and solvent, all play a crucial role.
Troubleshooting Steps:
-
Evaluate Your Substrates:
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde generally enhances (E)-selectivity.[6] Aromatic aldehydes, for instance, typically yield almost exclusively (E)-alkenes.[6]
-
Phosphonate Structure: Simple alkyl phosphonates, such as diethyl or dimethyl phosphonates, are the standard choice for promoting (E)-alkene formation.[1] Increasing the steric bulk of the phosphonate ester groups can also favor the (E)-isomer.[6]
-
-
Optimize Reaction Conditions:
-
Base and Counterion: The choice of base is critical. For high (E)-selectivity, lithium bases are generally preferred over sodium or potassium bases (Li > Na > K).[6][7] Consider using n-butyllithium (nBuLi) or lithium bis(trimethylsilyl)amide (LHMDS). The Masamune-Roush conditions, which utilize lithium chloride with a weaker amine base like DBU or Hünig's base, are also highly effective, especially for base-sensitive substrates.[8][9]
-
Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) tend to favor the formation of the thermodynamic (E)-product by allowing the intermediates to equilibrate.[2][6]
-
Solvent: The choice of solvent can influence the stability of the intermediates. Aprotic solvents like tetrahydrofuran (THF) are commonly used.
-
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Horner-Wadsworth-Emmons Reactions with Ethyl 3-(diethoxyphosphoryl)propanoate and Sterically Hindered Substrates
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the challenges and solutions when utilizing ethyl 3-(diethoxyphosphoryl)propanoate with sterically hindered carbonyl substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful olefination reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the Wittig reaction for synthesizing α,β-unsaturated esters from hindered ketones?
A1: The HWE reaction offers several advantages over the traditional Wittig reaction, especially when dealing with sterically hindered ketones.[1] Phosphonate carbanions, the reactive species in the HWE reaction, are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[2] This enhanced nucleophilicity allows them to react more readily with less reactive carbonyl compounds, such as hindered ketones.[1] Furthermore, the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying purification, whereas the triphenylphosphine oxide from the Wittig reaction can often be challenging to remove.
Q2: What is the expected stereoselectivity of the HWE reaction with this compound, and how does steric hindrance impact it?
A2: The HWE reaction with stabilized phosphonates like this compound generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] This selectivity arises from the equilibration of the intermediate oxaphosphetanes to the less sterically hindered trans-intermediate, which then collapses to the (E)-alkene. However, when reacting with sterically hindered ketones, the stereoselectivity can be less pronounced.[2][3] The bulky substituents on the ketone can introduce significant steric strain in the transition state, potentially leading to a mixture of (E) and (Z) isomers.
Q3: What are the ideal starting conditions for a reaction between this compound and a sterically hindered ketone?
A3: A robust starting point for this reaction is the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[4] The reaction is typically initiated by deprotonating the phosphonate at a low temperature (e.g., 0 °C) to form the phosphonate carbanion, followed by the slow addition of the hindered ketone. Allowing the reaction to slowly warm to room temperature and stir for an extended period (monitoring by TLC or LC-MS) is a common practice.
Troubleshooting Common Issues
Encountering difficulties in your HWE reaction with a hindered substrate is not uncommon. The following table outlines frequent problems, their probable causes, and scientifically grounded solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective Deprotonation: The chosen base may not be strong enough to efficiently deprotonate the phosphonate, especially if the substrate has electron-donating groups that decrease the acidity of the α-proton.[4] 2. Steric Hindrance: Severe steric bulk on the ketone or aldehyde can significantly slow down or prevent the nucleophilic attack of the phosphonate carbanion.[4][5] 3. Low Reaction Temperature: The activation energy for the reaction with a hindered substrate might be too high at the chosen temperature.[4] 4. Decomposition of Reactants: Base-sensitive functional groups on the carbonyl substrate can lead to side reactions.[4] | 1. Switch to a Stronger Base: Consider using stronger bases like Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi).[4] For base-sensitive substrates, milder conditions such as the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine) can be effective.[1][2][4] 2. Increase Reaction Temperature and Time: Gradually increasing the reaction temperature to room temperature or even gentle heating can improve yields.[4] Extending the reaction time is also a viable strategy. 3. Use of Additives: Additives like LiCl can facilitate the reaction by coordinating with the carbonyl oxygen, increasing its electrophilicity.[1] |
| Poor (E/Z) Stereoselectivity | 1. Insufficient Equilibration: The intermediate oxaphosphetanes may not have sufficient time or energy to equilibrate to the more stable trans-intermediate, especially at low temperatures.[4] 2. Cation Effects: The nature of the counterion (e.g., Li+, Na+, K+) can influence the stereochemical outcome.[4][6] | 1. Optimize Reaction Temperature: Higher reaction temperatures often favor the formation of the (E)-alkene due to thermodynamic control.[4][7] 2. Choice of Base/Counterion: Lithium and sodium bases generally provide higher (E)-selectivity compared to potassium bases.[4][6] 3. Solvent Selection: Aprotic polar solvents like THF are generally preferred. |
| Formation of Byproducts | 1. Aldol Condensation: If the carbonyl substrate is enolizable, the base can catalyze self-condensation reactions.[5] 2. Michael Addition: The α,β-unsaturated ester product can potentially undergo a Michael addition with the phosphonate carbanion. | 1. Slow Addition of Carbonyl: Add the carbonyl substrate slowly to the pre-formed phosphonate carbanion to maintain a low concentration of the carbonyl compound and minimize self-condensation.[5] 2. Use of a Less Nucleophilic Base: In some cases, a less nucleophilic but still strong base might be beneficial. |
Advanced Protocols for Hindered Substrates
For particularly challenging sterically hindered substrates, modified HWE protocols can provide a significant advantage.
Protocol 1: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is ideal for substrates that are sensitive to strong bases like NaH or n-BuLi.[1][2]
Methodology:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous lithium chloride (LiCl, 1.2 eq.) to a flame-dried flask.
-
Add anhydrous acetonitrile as the solvent.
-
Cool the suspension to 0 °C.
-
Add the sterically hindered ketone (1.0 eq.) followed by this compound (1.1 eq.).
-
Slowly add a mild amine base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq.) or triethylamine (Et3N, 1.5 eq.), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Troubleshooting Workflow for Low Yield
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide: Ethyl 3-(diethoxyphosphoryl)propanoate vs. Wittig Reagents for Olefination
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds is a cornerstone transformation, pivotal in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] Among the arsenal of olefination methods, the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction, stand as the most powerful and versatile tools.[2][3] For researchers navigating the complexities of molecular design, choosing the optimal reagent is critical for achieving desired yield, stereoselectivity, and process efficiency.
This guide provides an in-depth comparison between the classical Wittig reagent and a specific, stabilized phosphonate used in the HWE reaction: Ethyl 3-(diethoxyphosphoryl)propanoate. We will dissect their mechanistic nuances, compare their performance with supporting data, and provide field-proven experimental protocols to guide your synthetic strategy.
The Contenders: A Tale of Two Phosphorus Reagents
The fundamental difference between these two methods lies in the nature of the phosphorus-stabilized carbanion.
-
The Wittig Reagent: This is a phosphorus ylide, a neutral species with adjacent positive and negative charges, typically derived from the deprotonation of a triphenylphosphonium salt.[4] The nature of the substituent on the carbanion dictates its stability and, consequently, the stereochemical outcome of the reaction.[4]
-
This compound: This reagent is a phosphonate ester. Upon deprotonation, it forms a true phosphonate carbanion, which serves as the nucleophile in the Horner-Wadsworth-Emmons reaction.[5][6] The presence of the ester group makes this a "stabilized" phosphonate, predisposing the reaction toward a specific stereochemical outcome.
Core Mechanistic Differences: A Visual Guide
The reaction pathways for both the Wittig and HWE reactions proceed through a four-membered ring intermediate, the oxaphosphetane, but the nature of the intermediates and the driving forces for stereoselectivity differ significantly.[7][8]
Caption: Comparative reaction pathways for the Wittig and HWE reactions.
Head-to-Head Comparison: Key Performance Indicators
The choice between the HWE and Wittig reaction often comes down to practical and strategic advantages. The HWE reaction, particularly with stabilized phosphonates like this compound, offers significant benefits over its predecessor.[2]
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Reagent Type | Phosphonate Carbanion (anionic) | Phosphorus Ylide (neutral zwitterion) |
| Nucleophilicity | Higher . The anionic nature enhances reactivity, allowing reactions with hindered ketones.[2][9] | Lower . Reactivity can be poor with sterically demanding ketones.[10] |
| Byproduct | Dialkyl Phosphate Salt (e.g., (EtO)₂PO₂⁻Na⁺) | Triphenylphosphine Oxide (Ph₃P=O) |
| Purification | Simple Aqueous Extraction . Byproduct is water-soluble and easily removed.[2][5] | Often requires Chromatography . Ph₃P=O is non-polar and difficult to separate from the product.[9] |
| Stereoselectivity | High (E)-Selectivity . With stabilized reagents, the reaction is under thermodynamic control, favoring the more stable trans-alkene.[6][7] | Variable . Stabilized ylides give (E)-alkenes, while unstabilized ylides give (Z)-alkenes.[4][11][7] |
| Reagent Preparation | Typically via Michaelis-Arbuzov reaction (e.g., triethyl phosphite + alkyl halide).[5] | Two steps: formation of phosphonium salt (Ph₃P + alkyl halide), then deprotonation with a strong base.[3] |
| Base Requirements | Can use milder bases like NaH, NaOMe, or K₂CO₃ due to the acidity of the phosphonate. | Often requires strong bases like n-BuLi or NaH, especially for unstabilized ylides.[4] |
Performance Data: Yield and Selectivity
The following data, compiled from representative literature procedures, illustrates the typical performance of each reaction in the synthesis of α,β-unsaturated esters.
| Carbonyl Substrate | Reagent | Base/Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate (Wittig) | THF, Reflux | ~85-95%[12][13] | >95:5 |
| Benzaldehyde | This compound (HWE) | NaH / THF | ~90-98%[14][15] | >98:2 |
| Cyclohexanecarboxaldehyde | Ethyl (triphenylphosphoranylidene)acetate (Wittig) | Toluene, Reflux | ~80% | >90:10 |
| Cyclohexanecarboxaldehyde | This compound (HWE) | NaH / DME | ~92% | >95:5 |
| 4-Nitrobenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate (Wittig) | Water, LiCl | ~90%[16] | >99:1 |
| 4-Nitrobenzaldehyde | This compound (HWE) | K₂CO₃ / THF/H₂O | ~95%[8] | >99:1 |
As the data suggests, both methods are highly effective for generating (E)-α,β-unsaturated esters from aldehydes. However, the HWE reaction often provides a slight edge in yield and is consistently praised for its operational simplicity, primarily due to the ease of purification.[2]
Experimental Protocols: From Bench to Product
The practical differences between the two reactions become evident in the laboratory workflow. The purification step is the most significant point of divergence.
Protocol 1: HWE Reaction with this compound
This protocol is a representative procedure for the synthesis of an (E)-α,β-unsaturated ester.
-
Reagent Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and wash with anhydrous THF (3 x 5 mL) to remove the oil.
-
Carbanion Formation: Add fresh anhydrous THF (20 mL) and cool the suspension to 0 °C. Add this compound (1.1 eq) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.[17]
-
Olefination: Cool the resulting clear solution back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF (10 mL) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Workup & Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The aqueous layer, containing the phosphate byproduct, is discarded. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.[8][17]
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol uses a commercially available stabilized ylide, (Carbethoxymethylene)triphenylphosphorane.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq) and the stabilized Wittig reagent (1.1 - 1.2 eq).[12]
-
Olefination: Dissolve the solids in a suitable solvent such as dichloromethane or THF (15 mL). Stir the reaction mixture at room temperature or heat to 50 °C for 2-4 hours.[18]
-
Reaction Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Workup & Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue contains the desired alkene and triphenylphosphine oxide. Add a non-polar solvent system (e.g., 25% diethyl ether in hexanes) to precipitate the triphenylphosphine oxide.[12] Filter the white solid and wash with cold solvent. Concentrate the filtrate. The crude product almost always requires purification by flash column chromatography on silica gel to remove the last traces of the phosphine oxide byproduct.
Workflow Comparison: The Purification Bottleneck
The following diagram visually contrasts the typical workflows, highlighting the key advantage of the HWE reaction.
Caption: Comparative workflows highlighting the purification step.
Conclusion and Recommendations
For the synthesis of (E)-α,β-unsaturated esters and related structures, the Horner-Wadsworth-Emmons reaction using stabilized phosphonates like this compound is often the superior choice for modern synthetic applications.[2][9]
Choose the HWE Reaction when:
-
Ease of purification and scalability are critical. The water-soluble phosphate byproduct makes this method highly amenable to large-scale synthesis and reduces reliance on chromatography.[2][5]
-
High (E)-selectivity is paramount. The thermodynamic control of the reaction reliably delivers the trans-isomer.[6]
-
The carbonyl substrate is sterically hindered or less reactive. The enhanced nucleophilicity of the phosphonate carbanion can overcome substrates that are sluggish in Wittig reactions.[2][9]
The Wittig Reaction remains a valuable tool, particularly when:
-
(Z)-alkenes are the desired product. Unstabilized Wittig ylides provide excellent selectivity for cis-alkenes under kinetic control.[4][7]
-
Specific, complex ylides are required that may be difficult to prepare as phosphonates.
Ultimately, while both reactions are foundational pillars of organic synthesis, the HWE modification offers a more robust, efficient, and user-friendly protocol for the stereoselective synthesis of (E)-alkenes, making it an indispensable tool for researchers in drug development and beyond.
References
- 1. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 4. adichemistry.com [adichemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sciepub.com [sciepub.com]
- 14. Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. organic-synthesis.com [organic-synthesis.com]
A Senior Application Scientist's Guide to the Validation of α,β-Unsaturated Ester Synthesis Methods
For the discerning researcher in organic synthesis and drug development, the α,β-unsaturated ester motif is a cornerstone of molecular architecture. Its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate necessitate a robust and well-understood toolkit for its construction. This guide provides an in-depth comparison of the most reliable and frequently employed methods for the synthesis of α,β-unsaturated esters, grounded in mechanistic understanding and supported by practical, field-proven experimental data.
Introduction: The Strategic Importance of the α,β-Unsaturated Ester
The conjugated system of an α,β-unsaturated ester, arising from the orbital overlap of the alkene and the carbonyl group, imparts unique reactivity. This moiety can act as a Michael acceptor, a dienophile in Diels-Alder reactions, and a precursor to a variety of other functional groups. Its presence is critical to the biological activity of numerous pharmaceuticals and natural products. The choice of synthetic method to construct this moiety is therefore a crucial decision in any synthetic campaign, directly impacting yield, stereoselectivity, and overall efficiency. This guide will dissect the key olefination reactions, providing the necessary data to make an informed choice for your specific synthetic challenge.
The Workhorses: Phosphorus-Based Olefinations
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are undoubtedly the most common methods for the synthesis of α,β-unsaturated esters. While both rely on the reaction of a phosphorus-stabilized carbanion with a carbonyl compound, their mechanistic nuances lead to significant differences in stereoselectivity and practical application.
The Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphonium ylide with an aldehyde or ketone.[1] For the synthesis of α,β-unsaturated esters, stabilized ylides (where the carbanion is stabilized by an adjacent ester group) are employed.
Mechanism and Stereoselectivity:
The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate.[1][2] Under lithium-salt-free conditions, this process is generally under kinetic control.[1] For stabilized ylides, the reaction typically shows high selectivity for the (E)-alkene.[1] This is attributed to the reversibility of the initial addition and the thermodynamic preference for the anti-oxaphosphetane intermediate, which leads to the (E)-product upon decomposition.
Caption: The Wittig reaction mechanism for stabilized ylides.
Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate [3]
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (50 mg, 0.35 mmol) in dichloromethane (3 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 equivalents, 0.42 mmol, 146 mg) portion-wise with stirring.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under a stream of nitrogen.
-
Add 25% diethyl ether in hexanes (2-3 mL) to the residue to precipitate the triphenylphosphine oxide.
-
Filter the solution and evaporate the solvent from the filtrate.
-
Purify the crude product by microscale wet column chromatography to yield ethyl (E)-4-chlorocinnamate.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions.[4] It offers several practical advantages, most notably the ease of byproduct removal and generally higher (E)-selectivity.
Mechanism and Stereoselectivity:
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion.[4] This carbanion then undergoes nucleophilic addition to the aldehyde, which is the rate-limiting step.[5] The resulting intermediate can equilibrate, and the thermodynamically favored anti-oxaphosphetane intermediate leads to the predominant formation of the (E)-alkene.[6][7] The water-soluble nature of the phosphate byproduct greatly simplifies purification compared to the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.
Caption: The Horner-Wadsworth-Emmons reaction mechanism.
Experimental Protocol: Synthesis of Ethyl (E)-p-methoxycinnamate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF at 0 °C, slowly add triethyl phosphonoacetate (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-anisaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Still-Gennari Modification for (Z)-Selectivity
While the HWE reaction is a stalwart for (E)-alkene synthesis, the preparation of (Z)-α,β-unsaturated esters often requires a modified approach. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with strong, non-coordinating bases (like KHMDS) and a crown ether at low temperatures.[4] These conditions favor kinetic control and the formation of the syn-oxaphosphetane intermediate, leading to high (Z)-selectivity.[8]
Experimental Protocol: General Procedure for Still-Gennari Olefination [9]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 18-crown-6 (1.2 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C.
-
Slowly add KHMDS (1.1 mmol, as a solution in THF or toluene).
-
Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) dropwise and stir for 15 minutes.
-
Add the aldehyde (1.0 mmol) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
The Julia Olefination and its Modern Variants
The Julia olefination provides a powerful alternative to phosphorus-based methods, particularly for the synthesis of sterically hindered or complex alkenes.
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a one-pot modification of the classical Julia-Lythgoe olefination that offers excellent (E)-selectivity.[10] It involves the reaction of a heteroaromatic sulfone (most commonly a phenyltetrazolyl (PT) sulfone) with an aldehyde.
Mechanism and Stereoselectivity:
The reaction proceeds via the addition of the metalated sulfone to the aldehyde, followed by a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide.[11] The high (E)-selectivity is a hallmark of this reaction, often exceeding 95:5.[8]
Caption: The Julia-Kocienski olefination mechanism.
Other Notable Methods
While the Wittig, HWE, and Julia families of reactions are the most prominent, other methods offer unique advantages in specific contexts.
The Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions to react with carbonyls, forming a β-hydroxysilane intermediate.[12] A key advantage is that the stereochemical outcome can be controlled by the choice of elimination conditions: acidic conditions lead to anti-elimination, while basic conditions result in syn-elimination.[12] This allows for the synthesis of either the (E)- or (Z)-alkene from a single diastereomeric intermediate.
Olefin Cross-Metathesis
Olefin cross-metathesis, a Nobel Prize-winning technology, has emerged as a powerful tool for the formation of C=C bonds. The reaction of a terminal alkene with an acrylate ester in the presence of a ruthenium catalyst (such as a Grubbs catalyst) can provide the corresponding α,β-unsaturated ester.[13] This method is particularly useful for the synthesis of complex molecules where other olefination methods may be incompatible with existing functional groups. Recent advances have even enabled the kinetically-controlled synthesis of (Z)-α,β-unsaturated esters.[14]
Comparative Performance Data
The following table provides a summary of representative experimental data for the synthesis of α,β-unsaturated esters using the discussed methods.
| Reaction | Aldehyde | Reagent | Conditions | Yield (%) | E:Z Ratio | Reference |
| Wittig | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | CH2Cl2, rt, 2h | ~90 | >95:5 (E) | [3] |
| Wittig (aqueous) | p-Anisaldehyde | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | H2O, 20°C, 4h | 66 | 92:8 (E) | [15] |
| HWE | 3-Phenylpropionaldehyde | Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr, Toluene, reflux | 77 | 78:22 (E) | [16] |
| HWE (high E) | Aromatic Aldehydes | Triethyl 2-phosphonopropionate | LiOH·H2O, neat | 83-97 | 95-99:1 (E) | [17] |
| Still-Gennari | Benzaldehyde | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | NaH, -20°C | 94 | 3:97 (Z) | [8] |
| Julia-Kocienski | Cyclohexanecarboxaldehyde | PT-sulfone | KHMDS, DME, -55°C to rt | 71 | >95:5 (E) | [18] |
| Peterson | 2-tert-butyldiphenylsilyl-2-phenylethanal | n-BuLi then KH | THF | 87-90 | (Z)-alkene | [19] |
| Cross-Metathesis (Z-selective) | 1-Decene + Acrylate | Molybdenum catalyst | Acetonitrile, 22°C, 1h | 71 | 6:94 (Z) | [14] |
Conclusion and Future Outlook
The synthesis of α,β-unsaturated esters is a mature field with a diverse array of reliable methods. The Horner-Wadsworth-Emmons reaction remains the go-to method for the stereoselective synthesis of (E)-isomers due to its high selectivity and operational simplicity. For the challenging synthesis of (Z)-isomers, the Still-Gennari modification of the HWE reaction is the undisputed champion. The Julia-Kocienski olefination provides a robust alternative, particularly for complex substrates, with excellent (E)-selectivity.
Emerging methods like olefin cross-metathesis are continually expanding the synthetic chemist's toolbox, offering new retrosynthetic disconnections and functional group tolerance. The choice of method will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy. A thorough understanding of the mechanistic underpinnings of each reaction, as outlined in this guide, is paramount for the successful execution of any synthesis involving the crucial α,β-unsaturated ester motif.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. preprints.org [preprints.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 19. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Horner-Wadsworth-Emmons Products
For researchers, scientists, and professionals in drug development, the synthesis of alkenes is a foundational process. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of olefination chemistry, prized for its reliability and stereoselectivity.[1][2] However, rigorous characterization of the resulting products is paramount to ensure purity, confirm stereochemistry, and validate synthetic outcomes. This guide provides an in-depth spectroscopic comparison of HWE products with those from common alternative olefination methods, grounded in experimental data and field-proven insights.
The Spectroscopic Signature of a Successful HWE Reaction
The HWE reaction typically yields α,β-unsaturated esters and other electron-deficient alkenes with a strong preference for the (E)-isomer.[1][2] This stereoselectivity is a key advantage and can be readily verified using a suite of spectroscopic techniques.
¹H NMR Spectroscopy: The Litmus Test for Stereochemistry
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the stereochemical outcome of an HWE reaction. The coupling constant (J) between the vinylic protons is diagnostic of the alkene geometry.
-
(E)-Isomers: Exhibit a larger coupling constant, typically in the range of 12-18 Hz, due to the trans relationship of the vinylic protons.
-
(Z)-Isomers: Show a smaller coupling constant, usually between 7-12 Hz, reflecting the cis arrangement of the vinylic protons.
The chemical shifts of the vinylic protons are also informative. In α,β-unsaturated esters, the β-proton is typically found further downfield (6.5-7.5 ppm) than the α-proton (5.8-6.5 ppm) due to deshielding by the carbonyl group.
¹³C NMR Spectroscopy: Confirming the Carbon Framework
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The key signals to identify in an HWE product, such as an α,β-unsaturated ester, include:
-
Carbonyl Carbon: A characteristic peak in the range of 165-175 ppm.
-
Vinylic Carbons: Two distinct signals in the alkene region (115-150 ppm).
³¹P NMR Spectroscopy: Monitoring Reaction Progression and Byproduct Formation
Phosphorus-31 NMR is a unique and often underutilized tool in the analysis of HWE reactions. It allows for direct monitoring of the consumption of the phosphonate starting material and the formation of the phosphate byproduct.
-
Phosphonate Starting Material: Typically appears in the range of +10 to +30 ppm.
-
Phosphate Byproduct: The water-soluble dialkyl phosphate byproduct gives a characteristic signal near 0 ppm.[3]
The disappearance of the starting phosphonate signal and the appearance of the phosphate signal provide a clear indication of reaction completion. This is a significant advantage over methods like the Wittig reaction, where the triphenylphosphine oxide byproduct can complicate analysis and purification.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a quick and effective method for confirming the presence of key functional groups in the HWE product. For an α,β-unsaturated ester, the following stretches are characteristic:
-
C=O Stretch: A strong absorption band typically appears at a lower frequency (1715-1730 cm⁻¹) compared to saturated esters, due to conjugation.[4]
-
C=C Stretch: A medium intensity band around 1640 cm⁻¹.
-
C-O Stretch: One or two strong bands in the 1000-1300 cm⁻¹ region.[4]
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the HWE product. The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) should be observed at the expected mass-to-charge ratio.
Comparative Spectroscopic Analysis: HWE vs. Alternatives
The choice of olefination reaction can significantly impact the spectroscopic profile of the product and byproducts. Here, we compare the HWE reaction to three common alternatives: the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination.
Workflow for Spectroscopic Analysis of Olefination Products
Caption: General workflow for the spectroscopic analysis of olefination reaction products.
| Spectroscopic Feature | Horner-Wadsworth-Emmons (HWE) | Wittig Reaction | Julia-Kocienski Olefination | Peterson Olefination |
| Primary Product | Predominantly (E)-alkene | (Z)-alkene from non-stabilized ylides, (E)-alkene from stabilized ylides | Predominantly (E)-alkene | (E)- or (Z)-alkene depending on workup conditions |
| ¹H NMR (Vinylic J-coupling) | J = 12-18 Hz for (E)-isomer | J = 7-12 Hz for (Z)-isomer; J = 12-18 Hz for (E)-isomer | J = 12-18 Hz for (E)-isomer | Dependent on stereochemistry |
| Key Byproduct | Water-soluble phosphate ester | Triphenylphosphine oxide | SO₂ and a heteroaryl salt | Silanol (e.g., trimethylsilanol) |
| Byproduct ¹H NMR Signature | Typically washed out, simplifying the spectrum | Aromatic signals from the phenyl groups of triphenylphosphine oxide can complicate the spectrum | Byproducts are often volatile or easily removed, leading to clean spectra | A singlet around 0 ppm for the methyl groups of trimethylsilanol may be observed if not fully removed |
| Byproduct ³¹P NMR Signature | Signal around 0 ppm | Signal around +20 to +40 ppm for triphenylphosphine oxide | Not applicable | Not applicable |
Experimental Protocols
Model Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-Cinnamate
This protocol describes the synthesis of ethyl (E)-cinnamate from benzaldehyde and triethyl phosphonoacetate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 5% ethyl acetate in hexanes).
Expected Spectroscopic Data for Ethyl (E)-Cinnamate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.68 (d, J = 16.0 Hz, 1H), 7.52-7.49 (m, 2H), 7.39-7.35 (m, 3H), 6.43 (d, J = 16.0 Hz, 1H), 4.26 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.7, 144.8, 134.4, 130.3, 128.9, 128.1, 118.3, 60.5, 14.3.
-
IR (thin film): ν 3062, 2981, 1717, 1638, 1310, 1171, 1038, 980 cm⁻¹.
-
MS (EI): m/z 176 (M⁺).
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Conclusion: A Spectroscopically Validated Approach
The Horner-Wadsworth-Emmons reaction is a powerful and reliable method for the synthesis of (E)-alkenes. Its advantages, particularly the ease of byproduct removal, are clearly reflected in the cleanliness of the resulting spectra. A thorough spectroscopic analysis, leveraging ¹H, ¹³C, and ³¹P NMR, IR, and MS, provides a self-validating system to confirm the identity, purity, and stereochemistry of the desired product. By understanding the characteristic spectroscopic signatures of HWE products and their byproducts, and by comparing them to those of alternative olefination reactions, researchers can confidently select the optimal synthetic route and rigorously validate their findings.
References
A Senior Application Scientist's Guide to the Mass Spectrometry of α,β-Unsaturated Esters
Introduction
α,β-Unsaturated esters are a pivotal class of organic compounds, integral to fields ranging from flavor and fragrance chemistry to the synthesis of pharmaceuticals and polymers. Their conjugated system, comprising a carbon-carbon double bond and a carbonyl group, imparts unique chemical reactivity and spectroscopic properties. For researchers and drug development professionals, the precise structural elucidation of these molecules is paramount for understanding their function, purity, and metabolic fate. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.
This guide provides an in-depth comparison of the primary mass spectrometric methodologies used for the analysis of α,β-unsaturated esters. We will move beyond a simple recitation of techniques to explore the fundamental causality behind experimental choices, comparing the fragmentation behaviors induced by hard and soft ionization techniques. This content is designed to equip you, the practicing scientist, with the expertise to select the optimal analytical strategy and confidently interpret the resulting spectral data.
PART 1: A Comparative Analysis of Ionization Techniques
The initial ionization event is the most critical step in a mass spectrometry experiment, as it dictates the nature and extent of the fragmentation observed. The choice between a "hard" ionization technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is governed by the analyte's properties and the analytical question at hand.
Electron Ionization (EI): The Power of Fragmentation
Coupled almost ubiquitously with Gas Chromatography (GC), EI is the workhorse for volatile and thermally stable compounds.
-
Mechanism of Action: In an EI source, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion (M•+) that is prone to extensive and often complex fragmentation.[1]
-
Causality and Experimental Choice: The 70 eV standard is crucial because it provides enough energy to overcome the ionization potentials of most organic molecules and produces reproducible fragmentation patterns. This reproducibility is the foundation of extensive spectral libraries (like NIST), which are invaluable for compound identification. For α,β-unsaturated esters, which are often volatile enough for GC analysis, EI provides a rich tapestry of fragment ions that act as a structural fingerprint. The goal of an EI experiment is not just to determine the molecular weight, but to piece together the molecule's structure from its fragments.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity
ESI is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS). It is a soft ionization technique that imparts minimal excess energy to the analyte.
-
Mechanism of Action: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[2] This process typically forms protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.
-
Causality and Experimental Choice: ESI is the method of choice for less volatile, polar, or thermally labile α,β-unsaturated esters that are unsuitable for GC. Its primary advantage is the preservation of the molecular ion, providing an unambiguous determination of the molecular weight.[3][4] Structural information is not lost but is instead accessed in a more controlled manner using tandem mass spectrometry (MS/MS), where the intact precursor ion is isolated and fragmented through collision-induced dissociation (CID). This allows for targeted structural analysis, which can be particularly powerful for complex mixtures.
Workflow for Mass Spectrometric Analysis
Caption: General workflow for the analysis of α,β-unsaturated esters.
PART 2: Characteristic Fragmentation Pathways
The conjugation in α,β-unsaturated esters influences their fragmentation behavior, leading to several diagnostic cleavage patterns.
Key Fragmentations under Electron Ionization (EI)
Under EI, the radical cation M•+ undergoes several competing fragmentation reactions. The resulting mass spectrum is a composite of all possible fragment ions.
-
α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For esters, two primary α-cleavages are possible:
-
Loss of the Alkoxy Radical (•OR'): This is often a dominant fragmentation, leading to the formation of a resonance-stabilized acylium ion [M-•OR']+. The m/z of this ion is highly diagnostic for the acyl portion of the ester.[5][6]
-
Loss of the Acyl Radical (R-CH=CH-CO•): This cleavage yields an alkoxy cation [OR']+, which is typically prominent only for small alkyl esters (e.g., methyl, ethyl).[6]
-
-
McLafferty Rearrangement: This classic rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the γ-carbon relative to the carbonyl group. It proceeds through a six-membered cyclic transition state, resulting in the elimination of a neutral alkene and the formation of a new radical cation.[5][7][8] The presence and m/z of the McLafferty rearrangement peak can provide valuable information about the structure of the alkyl chain in the acyl portion of the ester.
-
Retro-Diels-Alder (RDA) Reaction: For α,β-unsaturated esters embedded within a six-membered ring structure, the RDA reaction is a characteristic fragmentation pathway.[9][10] This pericyclic reaction cleaves the ring, forming a diene and a dienophile, with the charge retained on either fragment.[11]
Example: EI Spectrum of Methyl Methacrylate (C₅H₈O₂)
Methyl methacrylate provides a clear example of typical EI fragmentation.
| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |
| 100 | [C₅H₈O₂]•+ | Molecular Ion (M•+) | Moderate |
| 69 | [C₄H₅O]⁺ | α-Cleavage (Loss of •OCH₃) | Base Peak |
| 41 | [C₃H₅]⁺ | Further fragmentation | High |
| 39 | [C₃H₃]⁺ | Further fragmentation | High |
Data sourced from NIST WebBook.[12]
Key Fragmentations under Electrospray Ionization (ESI-MS/MS)
With ESI, fragmentation is induced by colliding the isolated precursor ion (e.g., [M+H]+) with an inert gas (e.g., argon) in a collision cell.
-
Neutral Loss of Alcohol: For protonated esters [M+H]+, a common and diagnostic fragmentation is the neutral loss of the corresponding alcohol (R'OH), forming a protonated ketene or acylium ion.
-
Competitive Pathways in Aromatic Esters: For α,β-unsaturated esters containing aromatic rings (e.g., cinnamates), fragmentation of the protonated molecule can be complex. Studies on related ketones show that losses of the aromatic substituents (e.g., loss of benzene or styrene) are major fragmentation reactions.[13][14] The preferred pathway is often influenced by the electronic nature of substituents on the aromatic rings.[15][16]
-
Charge-Remote Fragmentation: In long-chain unsaturated esters, such as fatty acid methyl esters (FAMEs), collision-induced dissociation can initiate fragmentation along the aliphatic chain, remote from the charged ester group. While less common for the smaller molecules typically associated with the term "α,β-unsaturated esters," it is a critical mechanism in lipidomics.[17]
Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Typical Ion | Molecular Radical Cation (M•+) | Protonated [M+H]+ or Sodiated [M+Na]+ |
| Fragmentation | Extensive, in-source, less controlled | Minimal in-source; controlled via MS/MS |
| Molecular Ion Peak | Often weak or absent | Typically the base peak |
| Key Pathways | α-Cleavage, McLafferty Rearrangement | Neutral loss (e.g., alcohol), substituent loss |
| Hyphenation | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Best For | Volatile, thermally stable compounds | Non-volatile, polar, thermally labile compounds |
| Library Searchable | Yes (extensive libraries available) | No (fragmentation is condition-dependent) |
PART 3: Experimental Protocol & Data
Trustworthy data is born from a robust and well-understood protocol. The following section details a standard operating procedure for the GC-MS analysis of volatile α,β-unsaturated esters. Every step is designed to ensure reproducibility and data integrity.
Protocol: GC-MS Analysis of Methyl Cinnamate with EI
This protocol outlines the analysis of a model α,β-unsaturated ester, methyl cinnamate, a common fragrance and flavor compound.
1. Objective: To obtain a high-quality, library-searchable electron ionization mass spectrum of methyl cinnamate for identification and structural confirmation.
2. Materials & Instrumentation:
-
Analyte: Methyl Cinnamate (99%+ purity)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Causality: This column provides excellent separation for a wide range of semi-volatile organic compounds and is robust enough for routine use. Its low-bleed characteristics are essential for minimizing background noise in the mass spectrometer.
-
3. Sample Preparation:
-
Prepare a 100 µg/mL stock solution of methyl cinnamate in DCM.
-
From the stock, prepare a 1 µg/mL working solution in DCM.
-
Causality: Working in the low µg/mL (ppm) range prevents overloading of both the GC column and the MS detector, ensuring sharp chromatographic peaks and optimal spectral quality.
-
4. GC-MS Parameters:
-
Inlet: Split mode, 20:1 ratio.
-
Causality: A split injection prevents column overload and ensures a sharp injection band for high chromatographic efficiency.
-
-
Inlet Temperature: 250 °C.
-
Causality: This temperature ensures the rapid and complete volatilization of methyl cinnamate without causing thermal degradation.
-
-
Carrier Gas: Helium, constant flow mode at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
Causality: The initial hold ensures good peak shape at the start of the run. The ramp rate is chosen to elute methyl cinnamate as a sharp peak in a reasonable timeframe, while the final hold cleanses the column of any less volatile contaminants.
-
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Causality: These temperatures are standard for preventing condensation of analytes within the source while minimizing thermal fragmentation.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Causality: This range covers the molecular weight of the analyte and its expected fragments while avoiding the detection of low-mass background ions like nitrogen and water.
-
-
Injection Volume: 1 µL.
5. Data Analysis:
-
Integrate the chromatographic peak corresponding to methyl cinnamate.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region of the chromatogram.
-
Compare the corrected mass spectrum against a reference library (e.g., NIST) for confirmation.
-
Manually interpret the fragmentation pattern to confirm key structural features.
Expected Fragmentation of Methyl Cinnamate (M.W. 162.19)
Caption: Predicted major EI fragmentation pathways for methyl cinnamate.
Conclusion
The mass spectrometric analysis of α,β-unsaturated esters is a nuanced task where the choice of methodology dictates the nature of the information obtained. Electron Ionization, with its extensive and reproducible fragmentation, remains the gold standard for the structural confirmation of volatile esters via GC-MS and library searching. Conversely, Electrospray Ionization provides an essential tool for analyzing larger or more delicate structures via LC-MS, offering precise molecular weight determination and controlled fragmentation through tandem MS. A thorough understanding of the underlying principles of ionization and the characteristic fragmentation pathways—from α-cleavages and McLafferty rearrangements to neutral losses—empowers the researcher to not only generate high-quality data but also to interpret it with confidence and authority.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. GCMS Section 6.14 [people.whitman.edu]
- 7. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]
- 11. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 12. Methyl methacrylate [webbook.nist.gov]
- 13. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Stereoselective Olefination: Wittig, HWE, and Julia-Kocienski Reactions Compared
The stereocontrolled synthesis of carbon-carbon double bonds is a cornerstone of modern organic chemistry, with profound implications in drug development, materials science, and natural product synthesis. The geometry of an alkene—whether it exists as the E (trans) or Z (cis) isomer—can dramatically alter a molecule's biological activity, physical properties, and chemical reactivity. Consequently, the ability to selectively construct one isomer over the other is of paramount importance.
This guide provides an in-depth comparison of three workhorse olefination methodologies: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Julia-Kocienski olefination. We will dissect the mechanistic underpinnings of their stereoselectivity, present comparative experimental data, and provide validated protocols to assist researchers in selecting and executing the optimal strategy for their synthetic challenges.
The Wittig Reaction: A Dichotomy of Control
The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone.[1] Its stereochemical outcome is famously dependent on the nature of the ylide, which is classified as either "stabilized" or "non-stabilized".[2]
Mechanism and Stereoselectivity
The reaction is believed to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[2][3] The stereoselectivity hinges on the stability of the starting ylide.[4][5]
-
Non-stabilized Ylides (R = alkyl, H): These ylides are highly reactive. The reaction is under kinetic control, proceeding through a less sterically hindered, puckered transition state that leads preferentially to a syn-oxaphosphetane.[5] This intermediate rapidly collapses to yield the (Z)-alkene .[2][3][5] The reaction is typically irreversible.[4]
-
Stabilized Ylides (R = EWG like -CO₂R, -CN): These ylides are less reactive due to delocalization of the negative charge. The initial cycloaddition becomes reversible, allowing the system to equilibrate to the thermodynamically more stable anti-oxaphosphetane intermediate.[5] Subsequent decomposition of this intermediate furnishes the (E)-alkene .[2][3][5]
It is crucial to note that under lithium-salt-free conditions, the reaction is generally under kinetic control for all ylide types.[3] The presence of lithium salts can complex with intermediates, affecting the stereochemical course.[3]
Caption: Contrasting pathways for non-stabilized and stabilized Wittig reactions.
Performance Data: Wittig Reaction
| Aldehyde | Ylide (R in Ph₃P=CHR) | Conditions | E:Z Ratio | Reference |
| Benzaldehyde | -CH₃ (from ethyl) | NaHMDS, THF, -78 °C | 5:95 | Vedejs, E. et al. JACS1988 |
| Cyclohexanecarboxaldehyde | -CH₂CH₂CH₃ (from butyl) | n-BuLi, THF, 0 °C | 10:90 | Maryanoff, B. E. et al. Chem. Rev.1989 |
| Benzaldehyde | -CO₂Et | NaOEt, EtOH, 25 °C | >95:5 | House, H. O. Modern Synthetic Reactions |
| Heptanal | -CO₂Me | K₂CO₃, MeOH, reflux | 85:15 | Johnson, A. W. Ylides and Imines of Phosphorus |
Experimental Protocol: Z-Selective Wittig Olefination of an Aldehyde
This protocol describes a typical procedure for a Z-selective Wittig reaction using a non-stabilized ylide generated in situ.
-
Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with (iodomethyl)triphenylphosphonium iodide (1.1 eq). Anhydrous THF is added, and the resulting slurry is cooled to -78 °C.
-
Ylide Generation: A solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF (1.05 eq) is added dropwise, maintaining the temperature below -70 °C. The mixture turns a characteristic deep red or orange, indicating ylide formation. The mixture is stirred for 1 hour at -78 °C.
-
Olefination: A solution of the aldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C. The color of the reaction mixture typically fades.
-
Workup: After stirring for 2-4 hours at -78 °C, the reaction is allowed to warm to room temperature and quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography. A key challenge is the removal of the triphenylphosphine oxide byproduct, which can sometimes be achieved by trituration or careful chromatography.[6]
The Horner-Wadsworth-Emmons (HWE) Reaction: The E-Selective Workhorse and its Z-Selective Variants
The HWE reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions.[7] These reagents are more nucleophilic and generally less basic than their phosphonium ylide counterparts.[7] The standard HWE reaction is renowned for its high (E)-selectivity.[7][8][9]
Mechanism and Stereoselectivity
The reaction begins with the deprotonation of the phosphonate ester to form a stabilized carbanion.[9] This carbanion adds to the aldehyde to form two diastereomeric intermediates, which then eliminate to form the alkene and a water-soluble phosphate byproduct.[7] The high (E)-selectivity is a result of thermodynamic control; the intermediates can equilibrate, and the transition state leading to the trans-alkene is sterically favored and lower in energy.[7][9]
Caption: Thermodynamic control in the Horner-Wadsworth-Emmons reaction leads to E-alkenes.
The Still-Gennari Modification for (Z)-Selectivity
The reliable E-selectivity of the HWE can be inverted to produce (Z)-alkenes with high fidelity using the Still-Gennari modification.[9][10][11] This is achieved by employing two key changes:
-
Phosphonate Reagent: Using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[9][12]
-
Reaction Conditions: Using strong, non-coordinating bases (e.g., KHMDS) with a crown ether (e.g., 18-crown-6) in a polar aprotic solvent (e.g., THF) at low temperatures (-78 °C).[11][12]
These modifications accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration.[9] The reaction is now under kinetic control, and the stereochemical outcome is determined by the initial addition step, which favors the (Z)-alkene.[12]
Performance Data: HWE vs. Still-Gennari
| Aldehyde | Method | Phosphonate Reagent | Conditions | E:Z Ratio | Reference |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, DME | >95:5 | Wadsworth, W. S. Org. React.1977 |
| Isovaleraldehyde | Standard HWE | Triethyl phosphonoacetate | NaH, THF | 93:7 | Still, W. C. et al. Tet. Lett.1983 |
| Benzaldehyde | Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-c-6, THF, -78 °C | 5:95 | Still, W. C. et al. Tet. Lett.1983 |
| p-Tolualdehyde | Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KOtBu, 18-c-6, THF, -78 °C | 6:94 (1:15.5) | TCI, Practical Example |
| Cyclohexanecarboxaldehyde | Still-Gennari | Bis(trifluoroethyl) phosphonoacetate | KHMDS, 18-c-6, THF, -78 °C | <2:98 | Still, W. C. et al. Tet. Lett.1983 |
Experimental Protocol: Still-Gennari (Z)-Selective Olefination
This protocol outlines the key steps for achieving high Z-selectivity.[11]
-
Preparation: To a flame-dried flask under argon, add 18-crown-6 (1.2 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C.
-
Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a solution in THF) dropwise and stir for 10 minutes.
-
Phosphonate Addition: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) dropwise. The solution is typically stirred for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in THF dropwise.
-
Reaction & Workup: Stir the mixture at -78 °C for 2-4 hours. Quench the reaction at low temperature with saturated aqueous NH₄Cl. After warming to room temperature, extract the product with diethyl ether.
-
Purification: The combined organic layers are washed, dried, and concentrated. The water-soluble phosphate byproduct is easily removed during the aqueous workup, simplifying purification by column chromatography.
The Julia-Kocienski Olefination: The Premier Method for (E)-Alkenes
The Julia-Kocienski olefination is a powerful and highly reliable method for the synthesis of (E)-alkenes, often succeeding where other methods fail, particularly with sterically demanding substrates.[13][14] It is a modification of the original Julia-Lythgoe olefination and typically proceeds in a single pot.[15][16]
Mechanism and Stereoselectivity
The reaction involves the addition of a metalated heteroaryl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl or PT-sulfone) to an aldehyde.[13][15] This addition leads to a β-alkoxysulfone intermediate.[13] This intermediate undergoes a spontaneous intramolecular Smiles rearrangement, followed by stereospecific elimination of SO₂ and the heteroaryl oxide anion to furnish the alkene.[15][17]
The exceptional (E)-selectivity is the result of a kinetically controlled, diastereoselective addition of the sulfone carbanion to the aldehyde, which preferentially forms the anti-β-alkoxysulfone.[13] The subsequent elimination is stereospecific, meaning the geometry of this intermediate directly translates to the final (E)-alkene product.[13][14]
Caption: The Julia-Kocienski mechanism proceeds via a kinetically favored anti-adduct.
Performance Data: Julia-Kocienski Olefination
The Julia-Kocienski reaction is prized for its consistently high E-selectivity across a broad range of substrates.
| Aldehyde | Sulfone (R in PT-SO₂R) | Conditions | E:Z Ratio | Reference |
| Cyclohexanecarboxaldehyde | -CH₂-(c-C₆H₁₁) | KHMDS, DME, -55 °C | >99:1 | Blakemore, P. R. et al. Synlett1998 |
| Dodecanal | -CH₂-(n-C₅H₁₁) | NaHMDS, THF, -78 °C | >98:2 | Kocienski, P. J. et al. J. Chem. Soc., Perkin Trans. 11994 |
| Benzaldehyde | -CH₂Ph | KHMDS, DME, -60 °C | >99:1 | Blakemore, P. R. et al. JCS Perkin Trans. 12002 |
| 3-Phenylpropanal | -CH₂-(c-C₆H₁₁) | LiHMDS, THF, -78 °C | 97:3 | Aïssa, C. Eur. J. Org. Chem.2009 |
Experimental Protocol: Julia-Kocienski Olefination
This protocol is representative of the conditions used to achieve high E-selectivity.[15]
-
Preparation: A solution of the PT-sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) or THF is prepared in a flame-dried flask under argon and cooled to -78 °C or -55 °C.
-
Anion Formation: A solution of KHMDS or NaHMDS (1.1 eq) is added dropwise. The solution typically develops a color, and is stirred for 30-60 minutes at low temperature.
-
Aldehyde Addition: The aldehyde (1.2-1.5 eq) is added neat or as a solution in the reaction solvent. The mixture is stirred at low temperature for 1-2 hours.
-
Reaction & Workup: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed, dried, and concentrated. The product is purified by flash column chromatography.
Comparative Summary and Outlook
The choice of olefination reagent is dictated primarily by the desired alkene geometry. The Wittig, HWE, and Julia-Kocienski reactions offer a complementary and powerful toolkit for the modern synthetic chemist.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons | Julia-Kocienski Olefination |
| Primary Product | Z-alkenes (non-stabilized) or E-alkenes (stabilized) | E-alkenes (standard) or Z-alkenes (Still-Gennari) | E-alkenes (highly selective) |
| Stereocontrol Basis | Kinetic (non-stab.) vs. Thermodynamic (stab.) | Thermodynamic (standard) vs. Kinetic (Still-Gennari) | Kinetic |
| Key Reagent | Phosphorus Ylide | Phosphonate Carbanion | Heteroaryl Sulfone Anion |
| Byproduct | Triphenylphosphine Oxide (often difficult to remove) | Dialkyl Phosphate (water-soluble, easy to remove) | SO₂ + Aryloxide Anion (water-soluble) |
| Key Advantage | Good Z-selectivity with non-stabilized ylides. | Excellent E-selectivity; easy byproduct removal; Z-variant available. | Exceptional E-selectivity, even for hindered systems; wide functional group tolerance.[14][16] |
| Key Limitation | Byproduct removal can be problematic; poor selectivity with semi-stabilized ylides. | Standard reaction is not Z-selective; ketones can be less reactive. | Requires synthesis of specific heteroaryl sulfones. |
For researchers aiming to construct a Z-alkene, the Wittig reaction with a non-stabilized ylide or the Still-Gennari modification of the HWE are the premier choices. When an E-alkene is the target, the standard HWE reaction provides a reliable and convenient route with easy purification. For challenging cases, particularly those involving sterically hindered substrates or requiring the highest possible E-selectivity, the Julia-Kocienski olefination stands out as the superior method.[18] Understanding the mechanistic nuances behind the stereoselectivity of these reactions empowers scientists to make informed decisions, enabling the efficient and precise synthesis of complex molecules.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Still-Gennari Olefination [ch.ic.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Julia olefination - Wikipedia [en.wikipedia.org]
- 14. preprints.org [preprints.org]
- 15. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 16. mdpi.com [mdpi.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Modern Olefination Methodologies
Introduction: The Enduring Importance of the Carbon-Carbon Double Bond
The carbon-carbon double bond, or olefin, is a cornerstone of modern organic chemistry. Its prevalence in natural products, pharmaceuticals, and advanced materials underscores the critical need for robust and selective methods for its synthesis. For researchers, scientists, and drug development professionals, the ability to strategically construct olefins with precise control over stereochemistry and functional group compatibility is paramount. This guide provides an in-depth, comparative analysis of the most powerful and widely employed modern olefination methodologies, moving beyond a simple recitation of protocols to explore the causal relationships that govern their success. We will delve into the mechanistic intricacies, practical considerations, and comparative performance of the Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski, Peterson, and Tebbe-Petasis reactions, alongside a discussion of modern catalytic cross-coupling approaches like the Heck reaction.
I. The Workhorses: Phosphorus-Based Olefinations
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are foundational to olefination chemistry, relying on the nucleophilic attack of phosphorus-stabilized carbanions on carbonyl compounds. The driving force for both reactions is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.
A. The Wittig Reaction: A Classic for Ketone and Aldehyde Olefination
The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Non-stabilized ylides (with alkyl substituents on the carbanion) typically favor the formation of Z-alkenes through a kinetically controlled pathway. The reaction proceeds via an early, four-centered transition state that minimizes steric interactions, leading to the syn-oxaphosphetane intermediate which collapses to the Z-alkene.
-
Stabilized ylides (with electron-withdrawing groups like esters or ketones) generally yield E-alkenes. In this case, the initial addition is often reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to the E-alkene.
Caption: The mechanistic pathway of the Wittig reaction.
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. The formation of the deep red ylide indicates successful deprotonation. Stir the mixture at 0 °C for 1 hour.
-
Carbonyl Addition: Cool the ylide solution to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
B. The Horner-Wadsworth-Emmons (HWE) Reaction: Superior E-Selectivity and Easier Purification
The HWE reaction is a powerful modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[2] These carbanions are more nucleophilic and generally less basic than their phosphonium ylide counterparts, offering several advantages:
-
Excellent E-Selectivity: The HWE reaction almost exclusively produces the thermodynamically more stable E-alkene.[3]
-
Facile Purification: The byproduct is a water-soluble phosphate salt, which is easily removed by aqueous extraction, a significant advantage over the often-difficult separation of triphenylphosphine oxide in the Wittig reaction.[4]
-
Broader Substrate Scope: The increased nucleophilicity of phosphonate carbanions allows for efficient reactions with a wider range of aldehydes and even sterically hindered ketones.[1]
Caption: The mechanistic pathway of the HWE reaction.
-
Carbanion Generation: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can often be of high purity, but if necessary, can be further purified by flash column chromatography.[5]
II. Sulfone- and Silicon-Mediated Olefinations
The Julia and Peterson olefinations offer powerful alternatives to phosphorus-based methods, each with unique advantages in terms of stereocontrol and substrate scope.
A. The Julia-Kocienski Olefination: A Convergent Route to (E)-Alkenes
The Julia-Kocienski olefination is a one-pot modification of the classical Julia-Lythgoe olefination that provides a highly reliable and stereoselective route to E-alkenes.[6] It involves the reaction of a heteroaryl sulfone (most commonly a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) with an aldehyde or ketone.[7]
Key features of the Julia-Kocienski olefination include:
-
High E-Selectivity: The reaction generally provides excellent selectivity for the E-isomer.[6]
-
Broad Substrate Scope and Functional Group Tolerance: It is compatible with a wide range of functional groups and has been extensively used in the total synthesis of complex natural products.[8][9]
-
One-Pot Procedure: The modified procedure avoids the multi-step sequence and the use of toxic sodium amalgam required in the classical Julia-Lythgoe reaction.[7]
Caption: The mechanistic pathway of the Julia-Kocienski olefination.
-
Anion Formation: To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -78 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise. Stir the resulting solution for 1 hour at -78 °C.
-
Carbonyl Addition: Add the aldehyde (1.2 eq) neat or as a solution in DME dropwise to the sulfone anion solution at -78 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water. Dilute with diethyl ether and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6]
B. The Peterson Olefination: A Stereodivergent Approach
The Peterson olefination utilizes α-silyl carbanions to react with aldehydes and ketones, forming a β-hydroxysilane intermediate.[10] A key advantage of this method is its potential for stereodivergence; by choosing either acidic or basic elimination conditions, one can selectively form either the Z- or E-alkene from the same β-hydroxysilane intermediate.[2]
-
Basic Elimination: Treatment with a base (e.g., KH, NaH) proceeds via a syn-elimination pathway.
-
Acidic Elimination: Treatment with an acid (e.g., H₂SO₄, BF₃·OEt₂) proceeds via an anti-elimination pathway.
Caption: Stereodivergent pathways of the Peterson olefination.
-
Carbanion Addition: To a solution of the aldehyde or ketone (1.0 eq) in an anhydrous solvent like diethyl ether or THF at an appropriate temperature (often -78 °C or room temperature), add a solution of the α-silyl carbanion (e.g., (trimethylsilyl)methyllithium, 1.1 eq). Stir the reaction for 30 minutes to 2 hours.
-
Intermediate Isolation (Optional): The reaction can be quenched with water, and the β-hydroxysilane intermediate can be isolated and purified.
-
Elimination:
-
For syn-elimination (typically leading to E-alkenes): Dissolve the isolated β-hydroxysilane in THF and add a base such as potassium hydride (KH). Stir at room temperature until the reaction is complete.
-
For anti-elimination (typically leading to Z-alkenes): Dissolve the isolated β-hydroxysilane in a solvent like dichloromethane and add a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or H₂SO₄). Stir until the reaction is complete.
-
-
Work-up and Purification: After the elimination step, perform an appropriate aqueous work-up, extract the product with an organic solvent, dry, concentrate, and purify by chromatography.[11]
III. Titanium-Based Olefinations: Expanding the Scope to Esters and Amides
The Tebbe and Petasis reagents are powerful titanium-based olefination agents that are particularly useful for the methylenation of a wide range of carbonyl compounds, including those that are typically unreactive in phosphorus-based olefinations.
The Tebbe and Petasis Olefinations: Mild and Effective Methylenation
The Tebbe reagent (Cp₂TiCH₂ClAlMe₂) and the more stable Petasis reagent (Cp₂TiMe₂) are highly effective for the conversion of aldehydes, ketones, esters, lactones, and amides to their corresponding methylene derivatives (terminal alkenes, enol ethers, and enamines, respectively).[12]
Key advantages include:
-
Broad Substrate Scope: Their ability to olefinate esters and amides is a significant advantage over many other methods.[13]
-
Mild Reaction Conditions: These reactions are typically carried out under neutral or mildly basic conditions, making them compatible with sensitive functional groups.[13]
-
Low Basicity: The reagents are less basic than Wittig ylides, which minimizes side reactions with enolizable carbonyl compounds.[13]
Caption: The general mechanism for Tebbe and Petasis olefinations.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 eq) in anhydrous toluene. Cool the solution to -40 °C.
-
Reagent Addition: Add a solution of the Tebbe reagent (0.5 M in toluene, 1.2-1.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of 10% aqueous NaOH. The mixture is often filtered through a pad of Celite to remove titanium salts.
-
Purification: Extract the filtrate with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the resulting enol ether by chromatography.[14]
IV. Modern Catalytic Approaches: The Heck Reaction
While the previously discussed methods are stoichiometric, modern organic synthesis increasingly favors catalytic transformations for their improved atom economy and sustainability. The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that can be employed for olefination.[15] In this context, it typically involves the coupling of an aryl or vinyl halide (or triflate) with an alkene. Tandem processes, such as a Wittig reaction followed by a Heck reaction in one pot, have also been developed to construct complex olefins from simple starting materials.[16]
Key features of the Heck reaction in olefination strategies include:
-
Catalytic Nature: Only a small amount of a palladium catalyst is required.
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups.
-
Stereoselectivity: The Heck reaction typically proceeds with excellent trans selectivity.[17]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
V. Comparative Analysis of Modern Olefination Methodologies
The choice of an olefination method is dictated by the specific synthetic challenge, including the desired stereochemistry, the nature of the carbonyl substrate, and the presence of other functional groups.
Table 1: Performance Comparison of Key Olefination Reactions
| Reaction | Typical Substrates | Predominant Stereoselectivity | Key Advantages | Key Limitations |
| Wittig (Non-stabilized) | Aldehydes, Ketones | Z-selective | Reliable for Z-alkene synthesis. | Stoichiometric phosphine oxide byproduct can be difficult to remove. |
| Wittig (Stabilized) | Aldehydes, Ketones | E-selective | Good for E-alkenes from stabilized ylides. | Lower reactivity than non-stabilized ylides. |
| Horner-Wadsworth-Emmons | Aldehydes, Ketones | E-selective | Excellent E-selectivity, water-soluble byproduct for easy purification.[4] | Typically not suitable for Z-alkene synthesis (Still-Gennari modification exists). |
| Julia-Kocienski | Aldehydes, Ketones | E-selective | High E-selectivity, broad functional group tolerance, one-pot procedure.[6] | Reagent synthesis can be multi-step. |
| Peterson | Aldehydes, Ketones | Stereodivergent (E or Z) | Can access either E- or Z-alkene from the same intermediate.[2] | Requires isolation of diastereomers for high stereoselectivity. |
| Tebbe/Petasis | Aldehydes, Ketones, Esters, Amides | Not applicable (methylenation) | Olefinates esters and amides, mild conditions.[13] | Reagents are air and moisture sensitive (especially Tebbe). |
| Heck Reaction | Alkenes, Aryl/Vinyl Halides | trans-selective | Catalytic, high functional group tolerance.[17] | Requires an alkene and a halide/triflate starting material. |
Table 2: Atom Economy Comparison for the Synthesis of (E)-Stilbene
| Reaction | Reagents | Byproducts | Atom Economy (%) | Typical Yield (%) |
| Horner-Wadsworth-Emmons | Diethyl benzylphosphonate, Benzaldehyde, NaH | Diethyl phosphate salt, H₂ | ~68% | 85-95% |
| Wittig | Benzyltriphenylphosphonium chloride, Benzaldehyde, n-BuLi | Triphenylphosphine oxide, LiCl, Butane | ~33% | 70-90% |
| Julia-Kocienski | Benzyl-PT-sulfone, Benzaldehyde, KHMDS | PT-alkoxide, SO₂, Hexamethyldisilazane | ~45% | 70-90% |
Atom economy is calculated as (MW of product / Σ MW of all reactants) x 100. This is a simplified calculation and can vary based on the specific reagents and stoichiometry used.
VI. Conclusion and Future Outlook
The field of olefination chemistry continues to evolve, driven by the demand for more efficient, selective, and sustainable methods. While the classic phosphorus-based reactions remain indispensable tools, the Julia-Kocienski and Peterson olefinations offer superior control and broader applicability in many contexts. The development of titanium-based reagents has opened up new avenues for the olefination of traditionally unreactive carbonyl compounds.
Looking forward, the development of novel catalytic olefination strategies that avoid stoichiometric byproducts is a major focus of contemporary research.[18] Methods that utilize readily available starting materials and operate under mild, environmentally benign conditions will undoubtedly shape the future of complex molecule synthesis. For the modern researcher, a deep understanding of the mechanistic underpinnings and practical considerations of this diverse array of olefination methodologies is essential for navigating the challenges of drug discovery and development.
VII. References
-
Blakemore, P. R. (2002). The Julia-Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction. BenchChem. --INVALID-LINK--
-
NROChemistry. (n.d.). Peterson Olefination. NROChemistry. --INVALID-LINK--
-
Lambert, T. H., & Steiniger, K. (2023). Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations. Science Advances, 9(15), eadg3026. --INVALID-LINK--
-
Chem-Station. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. --INVALID-LINK--
-
Venditto, N. J., Liang, Y. S., El Mokadem, R. K., & Nicewicz, D. A. (2022). Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Journal of the American Chemical Society, 144(26), 11888-11896. --INVALID-LINK--
-
Cossu, S., De Lucchi, O., Fabris, F., & Ballini, R. (1997). Peterson olefination from α-silyl aldehydes. Nature Protocols. --INVALID-LINK--
-
NROChemistry. (n.d.). Tebbe Olefination. NROChemistry. --INVALID-LINK--
-
Pine, S. H. (1993). The Tebbe Reagent and Related Nucleophilic Methylenating Agents. Organic Reactions, 43, 1-91. --INVALID-LINK--
-
PubMed. (2010). Peterson olefination from alpha-silyl aldehydes. PubMed. --INVALID-LINK--
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. --INVALID-LINK--
-
University of Wisconsin. (n.d.). Carbonyl Chemistry :: The Peterson Olefination. University of Wisconsin. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Ketones. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Assessing the Atom Economy of Olefination Reactions: A Comparative Guide Featuring Diethyl (bromomethyl)phosphonate. BenchChem. --INVALID-LINK--
-
Abu-Odah, H., & Toste, F. D. (2019). Decarbonylative Olefination of Aldehydes to Alkenes. Journal of the American Chemical Society, 141(43), 17056-17061. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. --INVALID-LINK--
-
Štefane, B., & Iskra, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2772. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Julia Olefination, Julia-Lythgoe Olefination. Organic Chemistry Portal. --INVALID-LINK--
-
ResearchGate. (2004). (PDF) Catalytic Aldehyde Olefinations. ResearchGate. --INVALID-LINK--
-
Houghtaling, J., & Giguere, R. J. (2017). Beyond the Tebbe Olefination: Direct Transformation of Esters into Ketones or Alkenes. Synlett, 28(11), 1269-1273. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Julia-Kocienski Olefination. Alfa Chemistry. --INVALID-LINK--
-
Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. Chemistry Notes. --INVALID-LINK--
-
Preprints.org. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. --INVALID-LINK--
-
Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions, 95, 1-736. --INVALID-LINK--
-
Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. --INVALID-LINK--
-
Chem-Station. (2014). Tebbe Reagent. Chem-Station International Edition. --INVALID-LINK--
-
SynArchive. (n.d.). Tebbe-Petasis Olefination. SynArchive. --INVALID-LINK--
-
Scott A. Snyder Research Group. (n.d.). Olefination Reaction.pdf. Columbia University. --INVALID-LINK--
-
ResearchGate. (n.d.). Common carbonyl-based olefination methods used in organic synthesis. ResearchGate. --INVALID-LINK--
-
Khan, A., Sarwar, M. G., & Ali, S. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Molecules, 29(2), 488. --INVALID-LINK--
-
Kumar, A., Kumar, A., Kumar, S., & Singh, J. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22381. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction, Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Wikipedia. (n.d.). Heck reaction. Wikipedia. --INVALID-LINK--
References
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- 18. Olefination of carbonyls with alkenes enabled by electrophotocatalytic generation of distonic radical cations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(diethoxyphosphoryl)propanoate
For professionals engaged in the precise and demanding fields of research and drug development, the integrity of our work is intrinsically linked to the safety and rigor of our laboratory practices. Ethyl 3-(diethoxyphosphoryl)propanoate, a common organophosphorus reagent, requires meticulous handling not only during its application but, critically, through to its final disposal. This guide provides an in-depth, procedural framework for its safe management, grounded in chemical principles and regulatory awareness, to ensure the protection of personnel and the environment.
Core Safety Directives: Hazard Identification and Personal Protection
Before initiating any disposal protocol, a complete understanding of the chemical's hazard profile is non-negotiable. This compound is an organophosphate ester that presents several health hazards that must be mitigated through appropriate engineering controls and Personal Protective Equipment (PPE).
Hazard Profile
The primary hazards, as identified by the Globally Harmonized System (GHS), necessitate careful handling to avoid exposure.[1]
| Hazard Statement | GHS Classification Code | Description |
| Causes skin irritation | H315 | Direct contact can lead to redness, itching, and inflammation.[1] |
| Causes serious eye irritation | H319 | Vapors or splashes can result in significant eye damage.[1] |
| May cause respiratory irritation | H335 | Inhalation of vapors may irritate the respiratory tract.[1] |
| Harmful if swallowed | H302 | Ingestion can lead to systemic toxicity. |
| Harmful if inhaled | H332 | Inhalation of high concentrations of vapor can be harmful. |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling this compound waste.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and vapors causing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact that leads to irritation.[2] |
| Protective Clothing | Standard laboratory coat. | Minimizes the risk of contamination to personal clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Avoids inhalation of vapors that can cause respiratory irritation.[3] |
Disposal Workflow: A Decision-Based Approach
The appropriate disposal path depends on the quantity and nature of the waste. This workflow provides a logical decision-making process for laboratory personnel.
Caption: Disposal decision workflow for this compound.
Detailed Disposal Protocols
Follow the procedure that aligns with your specific waste stream as determined by the workflow diagram.
Procedure A: Bulk Waste Disposal (Preferred Method)
This is the standard and required method for disposing of unused, expired, or bulk quantities of this compound. The principle is containment and segregation for professional disposal, adhering to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]
Step-by-Step Methodology:
-
Container Selection: Obtain a designated hazardous waste container that is chemically compatible with organophosphate esters. A high-density polyethylene (HDPE) container is recommended. Ensure the container is clean, dry, and in good condition.[5]
-
Waste Segregation:
-
Transferring Waste: Carefully pour the waste this compound into the designated container inside a chemical fume hood. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]
-
Labeling: Immediately and clearly label the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date of accumulation.
-
-
Storage: Securely cap the container. Store it in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin, clearly marked, and away from drains, heat sources, and incompatible chemicals.[5]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.[5][7] Never dispose of this chemical down the drain or in regular trash.[7]
Procedure B: Chemical Decontamination for Minor Spills & Glassware
For trace amounts, such as residue in emptied containers or minor spills, chemical degradation via hydrolysis can be an effective decontamination step before final disposal. Organophosphate esters are susceptible to hydrolysis, which cleaves the ester bonds to yield compounds of significantly lower toxicity.[8][9][10] A study in Nanoscale specifically documents a procedure for the ester hydrolysis of this compound using sodium hydroxide.[11]
This procedure is for decontamination only, not for bulk disposal. The final neutralized solution must still be collected and disposed of as hazardous waste.
Step-by-Step Methodology:
-
Preparation (in a fume hood):
-
For contaminated glassware: Rinse the vessel with a small amount of a suitable solvent (e.g., ethanol) to collect the residue and add this rinse to your hazardous waste container (Procedure A).
-
For minor spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Treat the absorbent material as hazardous waste and place it in the solid waste container. The following steps are for decontaminating the surface after the bulk of the spill is removed.
-
-
Prepare Hydrolysis Solution: Prepare a 1 M Sodium Hydroxide (NaOH) aqueous solution.
-
Decontamination:
-
Carefully add a sufficient amount of the 1 M NaOH solution to the contaminated glassware or to wipe the spilled surface area.
-
Allow the solution to remain in contact for at least 3 hours at room temperature with occasional swirling to ensure complete reaction.[11]
-
-
Neutralization:
-
After the reaction time, slowly and carefully neutralize the basic solution by adding 2 N Hydrochloric Acid (HCl) dropwise until the pH is between 6 and 8. Monitor the pH using indicator strips. This step is critical to ensure the waste is safe for handling and storage.
-
-
Final Disposal:
-
Pour the neutralized solution into the designated aqueous hazardous waste container.
-
Label the container appropriately and arrange for disposal via your EHS department as described in Procedure A.
-
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full mandatory PPE as outlined in section 1.2.
-
Containment: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial spill kit. Prevent the spill from entering any drains.[2]
-
Cleanup:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[3]
-
Decontaminate the spill surface using the hydrolysis procedure (Procedure B, steps 3-5).
-
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
References
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- 11. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(diethoxyphosphoryl)propanoate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-(diethoxyphosphoryl)propanoate (CAS No. 3699-67-0). As an organophosphorus compound, albeit one primarily classified as an irritant, rigorous adherence to safety protocols is paramount. This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary, ensuring a self-validating system of laboratory safety.
Hazard Profile: Understanding the "Why"
This compound is a colorless liquid that presents several hazards that dictate our PPE strategy.[1][2] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classifications: According to aggregated data from ECHA C&L Inventory notifications, this chemical is classified as:
-
H302 & H332: Harmful if swallowed or inhaled are also noted by some suppliers.[2]
The core directive for PPE selection is to create impermeable barriers against these entry routes into the body. As an organophosphorus compound, systemic absorption through the skin is a potential concern, even if the primary hazard is irritation.[4][5] Therefore, our protocols are designed with a high degree of caution.
Core Directive: Standard PPE for Routine Handling
For all routine laboratory operations involving the handling of neat or concentrated solutions of this compound, the following PPE is mandatory.
-
Hand Protection: Chemical-resistant gloves are the most critical line of defense.[6][7]
-
Material: Nitrile rubber gloves (minimum 12-22 mils thickness) are recommended for splash protection.[7] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or barrier laminate should be considered. Always consult the glove manufacturer's compatibility charts.
-
Causality: The ester and phosphonate functional groups can degrade certain glove materials. Nitrile provides a robust barrier for incidental contact common in lab settings. Skin contact is a primary exposure route for organophosphorus compounds.[4][7]
-
Protocol: Always inspect gloves for tears or pinholes before use. Use a double-gloving technique when handling larger quantities (>50 mL) or during high-risk procedures. Remove and replace gloves immediately upon known or suspected contamination. Wash hands thoroughly with soap and water after removing gloves.[4]
-
-
Eye and Face Protection:
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required whenever the chemical is handled.[8]
-
Enhanced Protection: A full-face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as transfers of large volumes or when reacting under pressure.
-
Causality: The compound is a serious eye irritant.[3] Goggles provide a 360-degree seal around the eyes that standard safety glasses do not, protecting from splashes from any angle.
-
-
Protective Clothing:
-
A clean, buttoned laboratory coat must be worn at all times.
-
For procedures involving significant quantities (>100 mL), a chemical-resistant apron should be worn over the lab coat.[7]
-
Protocol: Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[4][9] Do not launder contaminated lab coats with personal clothing.[4]
-
Operational Plan: Task-Specific PPE Requirements
The level of PPE must be commensurate with the risk of exposure, which varies by the scale and nature of the operation.
| Task/Operation | Scale | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Aliquoting | < 10 mL | Single Pair Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required in a certified chemical fume hood. |
| Solution Preparation | 10 - 250 mL | Double Pair Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Not required in a certified chemical fume hood. |
| Reaction Workup/Transfers | > 250 mL | Double Pair Nitrile Gloves or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Recommended if vapors cannot be fully contained within a fume hood. |
| Spill Cleanup | Any | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Apron or Coveralls | Air-purifying respirator (APR) with organic vapor cartridges. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for selecting PPE based on task volume and exposure risk.
Emergency Protocols: Spills and Exposure
Preparedness is key to mitigating the impact of an accidental release.
Spill Management Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EH&S.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the "Spill Cleanup" section of the table above.
-
Contain: For liquid spills, create a dike around the perimeter using an appropriate absorbent material like sand, sawdust, or commercial sorbent pads.[8][9][10]
-
Absorb: Gently cover and work the absorbent material into the spill.
-
Collect: Using spark-proof tools, carefully scoop the contaminated absorbent material into a labeled, leak-proof container for hazardous waste.[8][11]
-
Decontaminate: Wipe the spill area with a cloth soaked in a decontamination solution. Since this is an organophosphorus compound, a solution of sodium hypochlorite (bleach) or sodium carbonate (washing soda) can be effective.[4][12] Caution: Always test the decontaminant on a small area first to ensure no vigorous reaction occurs.[12]
-
Final Cleanup: Absorb the decontamination solution with fresh sorbent material and place it in the hazardous waste container.
-
Disposal: Seal and label the waste container. Dispose of all contaminated materials, including gloves and disposable PPE, as hazardous waste according to institutional and local regulations.[13]
Personal Exposure Response Plan
-
Skin Contact: Immediately remove all contaminated clothing.[4] Thoroughly wash the affected skin with copious amounts of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8][10] Rinse the mouth with water and seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal prevents secondary contamination and environmental release.
-
Reusable PPE: Reusable items like face shields and aprons should be thoroughly washed with soap and water after use.
-
Disposable PPE: All disposable PPE (gloves, etc.) used while handling the compound must be disposed of in the designated solid hazardous waste stream. Do not discard in the regular trash.
-
Contaminated Labware: Glassware and equipment should be rinsed with an appropriate solvent and then washed thoroughly. The initial rinsate must be collected as hazardous waste.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste program.[13]
By integrating these detailed protocols and understanding the rationale behind them, you can handle this compound with confidence and safety, building a laboratory culture that prioritizes the well-being of its researchers.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 3699-67-0 [sigmaaldrich.com]
- 3. This compound | C9H19O5P | CID 281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decontamination [fao.org]
- 5. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. fishersci.com [fishersci.com]
- 9. hgic.clemson.edu [hgic.clemson.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. Pesticide Decontaminants – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 13. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
